Bis-NH2-C1-PEG3
説明
Structure
3D Structure
特性
IUPAC Name |
3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEZOHLWDIONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044565 | |
| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4246-51-9 | |
| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4246-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bis(3-aminopropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004246519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxybis(ethyleneoxy)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3`- oxybis(ethyleneoxy)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95W232H4RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Bis-NH2-C1-PEG3 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, stability, and the overall pharmacokinetic properties of the molecule. This technical guide provides an in-depth examination of the mechanism of action of a specific and widely used linker, Bis-NH2-C1-PEG3, in the context of PROTAC design and function.
Core Mechanism of Action: The Role of the this compound Linker
The fundamental role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This proximity is the catalytic event that initiates the ubiquitination cascade, marking the POI for degradation by the 26S proteasome.
The this compound linker, characterized by a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by amino groups and separated by a single carbon atom, imparts several key properties that govern the PROTAC's activity:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and cell permeability, allowing the PROTAC to reach its intracellular targets.
-
Flexibility and Ternary Complex Geometry: The flexibility of the PEG3 chain allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ternary complex formation. The length of the linker is a critical parameter; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into close enough proximity for ubiquitin transfer. The PEG3 length is often found to be optimal or near-optimal in many PROTAC designs.
-
Influence on Ternary Complex Stability: The linker can directly interact with the POI and E3 ligase, contributing to the stability of the ternary complex. These interactions can be a determining factor in the efficiency of ubiquitination and subsequent degradation.
Quantitative Data on PEG3 Linker Performance
While comprehensive datasets for PROTACs utilizing the precise this compound linker are often embedded within proprietary drug discovery programs, published literature on PROTACs with very similar PEG3 linkers provides valuable insights into their performance. The following tables summarize representative data, highlighting the impact of the PEG3 linker on degradation efficiency.
Table 1: Degradation Efficiency of α-Synuclein Aggregate-Targeting PROTACs with PEG2 vs. PEG3 Linkers
| Linker Composition | Target Protein | E3 Ligase Ligand | Degradation Effect | Reference |
| PEG2 | α-Synuclein Aggregates | Cereblon | Less Potent | [1] |
| PEG3 | α-Synuclein Aggregates | Cereblon | More Potent | [1] |
This study demonstrated that increasing the linker length from PEG2 to PEG3 improved the degradation of α-synuclein aggregates, suggesting that the longer, more flexible PEG3 linker facilitates a more productive ternary complex[1].
Table 2: Representative Degradation Data for PROTACs Employing PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker (approx. atom length) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | ERα | VHL | PEG (16 atoms) | <100 | >90 | MCF7 | [2] |
| PROTAC 2 | TBK1 | VHL | PEG (21 atoms) | 3 | 96 | MM.1S | [3] |
| CP1 | DAPK1 | VHL | PEG-based | 119.6 | >90 | SH-SY5Y | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
The development and characterization of PROTACs involve a series of well-defined experimental stages. The signaling pathway of PROTAC action and a typical experimental workflow are depicted in the following diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTACs.
Ternary Complex Formation Assay (Time-Resolved FRET - TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.
Methodology:
-
Reagent Preparation:
-
Prepare purified, tagged POI (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
Prepare stock solutions of the PROTAC containing the this compound linker in DMSO.
-
Prepare TR-FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2) antibodies in assay buffer.
-
-
Assay Setup:
-
In a low-volume 384-well plate, add the POI and E3 ligase complex to the assay buffer.
-
Add serial dilutions of the PROTAC or DMSO as a vehicle control.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation. From this, parameters such as the maximal signal and the concentration at which half-maximal signal is achieved can be determined.
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in the levels of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the POI in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be determined.
-
Target Ubiquitination Assay (In-Cell NanoBRET™)
Objective: To monitor the ubiquitination of the target protein in live cells upon PROTAC treatment.
Methodology:
-
Cell Line Preparation:
-
Use a cell line endogenously expressing the POI tagged with a NanoLuc® luciferase fragment (e.g., HiBiT).
-
Transiently transfect these cells with a vector expressing HaloTag®-Ubiquitin.
-
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Label the HaloTag®-Ubiquitin with a fluorescent HaloTag® ligand (the BRET acceptor).
-
Add the NanoBRET® substrate (the BRET donor substrate).
-
Treat the cells with the PROTAC at various concentrations.
-
-
Data Acquisition:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals over time using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio indicates the proximity of ubiquitinated HaloTag® to the NanoLuc®-tagged POI, signifying target ubiquitination.
-
Conclusion
The this compound linker is a versatile and effective tool in the design of potent PROTACs. Its inherent properties of solubility, flexibility, and appropriate length enable the efficient formation of productive ternary complexes, leading to robust target protein degradation. The rational design of PROTACs, including the strategic selection and optimization of the linker, is paramount to achieving the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTACs incorporating the this compound linker, facilitating the advancement of this promising therapeutic modality.
References
- 1. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][4][5][6] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][2][7][8] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][9] According to a database of over 400 degrader structures, PEG chains are the most common motif, present in approximately 55% of linkers.[10]
This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.[1]
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Key Contributions of PEG Linkers:
-
Enhanced Solubility: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][9][11][12] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving compatibility with physiological environments.[1][4]
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC. This creates a more compact structure that may be more amenable to traversing the cell membrane.[1] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can decrease cellular uptake.[1]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for inducing the appropriate proximity and orientation between the POI and the E3 ligase.[13] An optimal linker length is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[7][13] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are inaccessible.[13]
-
Favorable Pharmacokinetics: PEGylation is a known strategy to improve the pharmacokinetic (PK) properties of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance and extends circulation time.[14][15][16][] This can translate to improved bioavailability and metabolic stability for PROTAC molecules.[4]
Visualizing the PROTAC Mechanism and Development Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. portlandpress.com [portlandpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Functionality of Bifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering a bridge between two molecular entities, thereby enhancing the therapeutic efficacy and pharmacokinetic properties of biotherapeutics.[1][2][3] This guide delves into the core functionalities of these versatile molecules, providing a comprehensive overview of their chemical properties, applications, and the experimental protocols crucial for their successful implementation.
Fundamental Principles of Bifunctional PEG Linkers
Polyethylene glycol is a polymer renowned for its hydrophilicity, biocompatibility, low immunogenicity, and flexibility.[3] When fashioned into a bifunctional linker, it possesses reactive functional groups at both termini, enabling the covalent attachment of two different molecules, such as a targeting antibody and a cytotoxic drug payload in an Antibody-Drug Conjugate (ADC).[1]
Bifunctional PEG linkers can be broadly categorized into two main types:
-
Homobifunctional PEGs: These linkers have identical functional groups at each end (X-PEG-X) and are primarily used for crosslinking identical molecules or for polymerization.[4]
-
Heterobifunctional PEGs: Possessing two different functional groups (X-PEG-Y), these are the cornerstone of targeted therapies, allowing for the specific and sequential conjugation of distinct molecules.[4]
The choice of the reactive terminal groups is paramount and is dictated by the available functional groups on the molecules to be conjugated, such as primary amines (e.g., on lysine (B10760008) residues) or thiols (e.g., on cysteine residues).[1][3]
Quantitative Data on Bifunctional PEG Linkers
The length of the PEG chain and the nature of the linker chemistry have a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from studies on the effects of PEG linkers.
Table 1: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| PEG Units in Linker | Relative Plasma Exposure | Relative Tumor Exposure | Tumor Weight Reduction | Tumor to Plasma Exposure Ratio |
| 0 (Control) | Baseline | Baseline | 11% | Baseline |
| 2 | Increased | Increased | 35-45% | Similar to 4-PEG |
| 4 | Increased | Increased | 35-45% | Similar to 2-PEG |
| 8 | Significantly Increased | Significantly Increased | 75-85% | Significantly Higher |
| 12 | Significantly Increased | Significantly Increased | 75-85% | Significantly Higher |
| 24 | Significantly Increased | Significantly Increased | 75-85% | Significantly Higher |
Data synthesized from a study on ADCs with side-chain PEGylated drug-linkers in tumor-bearing xenograft mice.[4]
Table 2: Effect of PEG Linker Molecular Weight on Half-Life and Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Insertion | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) |
| HM | None | 1.0 | 1.0 |
| HP4KM | 4 kDa | 2.5 | 4.5 |
| HP10KM | 10 kDa | 11.2 | 22.0 |
Data from a study comparing a non-PEGylated conjugate (HM) with conjugates containing 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers.[5][6]
Key Applications and Workflows
Bifunctional PEG linkers are central to the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a bifunctional PEG linker connects a monoclonal antibody that targets a tumor-specific antigen to a potent cytotoxic payload. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[7][8]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to PROTAC Linkers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity for the target and the E3 ligase, the linker is far from a passive spacer.[3][4] Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]
This technical guide provides a comprehensive overview of PROTAC linkers, delving into their classification, design principles, and impact on the pharmacokinetic and pharmacodynamic properties of these novel therapeutics. It also includes detailed experimental protocols for the evaluation of PROTACs and visualizations of key pathways and workflows.
The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule is then released to engage in another cycle of degradation, highlighting the catalytic nature of this technology.[1][6]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% employ alkyl chains.[4] A significant portion, around 65%, incorporates a combination of both.[4]
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, primarily composed of PEG and alkyl chains, are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1][2]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[1] Their lipophilic nature can enhance cell permeability but may also lead to poor solubility.[2][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility of PROTACs.[2][3] The flexibility of PEG linkers can also be advantageous for traversing the cell membrane.[3]
Rigid Linkers: Enhancing Selectivity and Pre-organization
Rigid linkers are designed to reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule into a conformation that is favorable for ternary complex formation.[1] This can reduce the entropic penalty of binding and improve selectivity.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][] Triazoles are particularly popular due to their metabolic stability.[2]
-
Cycloalkanes and Heterocycles: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are incorporated to add rigidity and can also improve physicochemical properties.[2][4]
Functional or "Smart" Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for spatiotemporal control over PROTAC activity.[1]
-
Photoswitchable Linkers: These often contain an azobenzene (B91143) moiety that can switch between cis and trans isomers upon light exposure, enabling control over PROTAC activation.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[1]
The Critical Impact of the Linker on PROTAC Properties
The design of the linker is a multi-parameter optimization process that profoundly influences the biological activity and therapeutic potential of a PROTAC.[1][10]
Linker Length: A Key Determinant of Ternary Complex Formation
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[11] Conversely, a linker that is too long might lead to unproductive binding modes where the POI and E3 ligase are not brought into close enough proximity for efficient ubiquitination.[11]
Linker Composition: Modulating Physicochemical Properties
The chemical makeup of the linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[1][4]
-
Solubility: The incorporation of polar groups like ethers (in PEG linkers) or amides can enhance aqueous solubility, which is often a challenge for large PROTAC molecules.[1][2]
-
Permeability: A balance between hydrophilicity and lipophilicity is crucial for cell permeability. While PEG linkers can improve solubility, excessive hydrophilicity may hinder passive diffusion across the cell membrane.[3] Alkyl linkers, being more lipophilic, can enhance permeability.[]
-
Metabolic Stability: The linker can be a site of metabolic degradation.[] The use of more stable moieties, such as triazoles, can improve the in vivo half-life of a PROTAC.[2]
Linker Attachment Points: The "Exit Vector"
The points at which the linker is attached to the POI-binding and E3 ligase-binding ligands, known as the "exit vector," are also critical for achieving a productive ternary complex geometry.[4][]
Data on Linker Optimization
The optimization of linker length and composition is a crucial step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds. The following tables summarize key findings from the literature on the impact of linker modifications.
Table 1: Impact of Linker Length on PROTAC Activity
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | Observation |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation observed.[4] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Potent degradation observed.[4] |
| ERα | CRBN | Alkyl | Varied | Degradation potency is highly dependent on linker length.[11] |
| BTK | CRBN | PEG | Varied | Longer linkers lacked positive cooperativity in ternary complex formation but were still potent.[4] |
| EGFR/HER2 | CRBN | PEG | N | Dual degradation of EGFR and HER2.[4] |
| EGFR | CRBN | PEG | N + 1 ethylene glycol unit | Selective degradation of EGFR, HER2 degradation abolished.[4] |
Table 2: Impact of Linker Composition on PROTAC Properties
| PROTAC Target | E3 Ligase | Linker Modification | Impact |
| BET | CRBN | Replacement of amine with a rigid ethynyl (B1212043) group | 3 to 6-fold increased cell activity in some cell lines, but a 27-fold decrease in another.[4] |
| RIPK2 | cIAP | Incorporation of polar piperazine and pyrimidine (B1678525) moieties | Maintained high potency while significantly improving metabolic clearance and aqueous solubility.[4] |
| Pirin | VHL | Substitution of an ether linker for a methylene (B1212753) piperazine | Improved cell membrane flux and enhanced degradation.[4] |
| CRBN | VHL | Alkyl linker | Induced concentration-dependent decrease of CRBN levels.[4] |
Visualizing Key Concepts in PROTAC Technology
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols for PROTAC Evaluation
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.[5] Below are methodologies for key assays.
PROTAC Synthesis: The "Click Chemistry" Approach
Click chemistry has become a powerful tool for the rapid and efficient synthesis of PROTACs.[][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction for conjugating the POI and E3 ligase ligands via a triazole linker.[][]
Protocol for CuAAC-mediated PROTAC Synthesis:
-
Preparation of Precursors: Synthesize or obtain the POI ligand with a terminal alkyne and the E3 ligase ligand with an azide (B81097) moiety (or vice-versa).
-
Reaction Setup: In a suitable solvent (e.g., a mixture of t-BuOH and water), dissolve the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized ligand (1.1 equivalents).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
In-vitro Evaluation of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Protocol for Western Blot-based Degradation Assay:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-vivo Evaluation of PROTACs
In vivo studies are crucial for assessing the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of PROTACs in a whole-organism context.[][16]
Protocol for a Xenograft Mouse Model Study:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant cancer cells that express the POI.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and tissue samples to assess the level of POI degradation by Western blot or immunohistochemistry.
-
Efficacy and Safety Evaluation: Evaluate the antitumor efficacy of the PROTAC by comparing the tumor growth in the treatment and control groups. Assess the safety profile by monitoring for any adverse effects.
Future Perspectives and Conclusion
The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker in determining the success of these novel therapeutics.[4] The traditional "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[3][4] Advances in structural biology and computational modeling are enabling a deeper understanding of the ternary complex and facilitating the in silico design of linkers with optimal properties.[17]
The continued exploration of novel linker chemistries, including the development of more sophisticated functional linkers, promises to unlock the full potential of PROTAC technology.[4] By carefully considering the multifaceted role of the linker, researchers can design and develop the next generation of PROTACs with enhanced efficacy, selectivity, and drug-like properties, ultimately leading to new and effective treatments for a wide range of diseases.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis-NH2-C1-PEG3 (CAS Number 4246-51-9) for Researchers and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of Bis-NH2-C1-PEG3, a versatile bifunctional linker extensively utilized in biomedical research and drug development. Primarily known for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a critical role in the advancement of targeted protein degradation. This document serves as a detailed resource for scientists and researchers, offering insights into its chemical properties, applications, and experimental protocols.
Chemical and Physical Properties
This compound, also identified by its chemical name 4,7,10-Trioxatridecane-1,13-diamine, is a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker.[1] Its structure features a three-unit PEG chain flanked by two primary amine groups, which are instrumental in its function as a molecular bridge.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4246-51-9 | [1] |
| Molecular Formula | C10H24N2O3 | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.005 g/mL at 25 °C | [2] |
| Melting Point | -32 °C | [2] |
| Boiling Point | 146-148 °C at 4 mmHg | [3] |
| Solubility | Soluble in water and various organic solvents | [1] |
Applications in Research and Drug Development
The primary application of this compound lies in its role as a flexible linker in the design and synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] The PEG3 linker in this compound offers a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
Beyond PROTACs, this diamine is also employed in:
-
Bioconjugation: The terminal amine groups readily react with carboxylic acids and activated esters to form stable amide bonds, enabling the labeling and modification of biomolecules.[7]
-
Material Science: It serves as a curing agent for epoxy resins and is used in the synthesis of adhesives, coatings, and surfactants, where it enhances flexibility and adhesion.[1][]
-
Nanotechnology: It can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots.[3][9]
PROTAC-Mediated Protein Degradation: A Signaling Pathway
The following diagram illustrates the catalytic mechanism of a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Stepwise Synthesis of a Heterobifunctional PROTAC using this compound
This protocol outlines a general, stepwise approach for the synthesis of a PROTAC, where the two amine groups of this compound are sequentially functionalized. This method allows for the controlled assembly of the final molecule.
Experimental Workflow Diagram:
Caption: Workflow for the stepwise synthesis of a PROTAC.
Step 1: Mono-Boc Protection of this compound
To enable stepwise synthesis, one of the primary amine groups of the linker is protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
This compound (1 equivalent)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1 equivalent)
-
Anhydrous methanol (B129727)
-
Trimethylsilyl chloride (Me3SiCl) or Hydrochloric acid (HCl) (1 equivalent)
-
2N Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol and cool the solution to 0 °C with stirring.
-
Slowly add Me3SiCl or an equivalent of HCl to protonate one of the amine groups.
-
Add (Boc)2O dissolved in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Dilute the mixture with water and wash with a non-polar solvent like ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the mono-Boc protected linker into dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mono-Boc-NH-PEG3-NH2 intermediate.
-
Step 2: Coupling with the First Ligand (e.g., Warhead)
The free amine of the mono-protected linker is coupled to the carboxylic acid of the first ligand (e.g., the warhead that binds to the protein of interest).
-
Materials:
-
Mono-Boc-NH-PEG3-NH2 (1 equivalent)
-
Warhead with a carboxylic acid functional group (1 equivalent)
-
HATU (1.1 equivalents) or a similar peptide coupling agent
-
DIPEA (2 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the warhead-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of mono-Boc-NH-PEG3-NH2 in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product (Warhead-PEG3-NH-Boc) by column chromatography.
-
Step 3: Boc Deprotection
The Boc protecting group is removed to reveal the second primary amine.
-
Materials:
-
Warhead-PEG3-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Warhead-PEG3-NH-Boc intermediate in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the Warhead-PEG3-NH2 intermediate.
-
Step 4: Coupling with the Second Ligand (e.g., E3 Ligase Ligand)
The newly exposed amine is coupled to the carboxylic acid of the second ligand (e.g., the E3 ligase ligand).
-
Materials:
-
Warhead-PEG3-NH2 (1 equivalent)
-
E3 ligase ligand with a carboxylic acid functional group (1 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the same amide coupling procedure as described in Step 2, using the Warhead-PEG3-NH2 intermediate and the E3-ligand-COOH.
-
After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Quantitative Data and Performance
The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The optimal linker length is target-dependent and often requires empirical determination.
Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | CRBN | PEG1 | >5000 | <20 | [2] |
| BRD4 | CRBN | PEG2 | >5000 | <20 | [2] |
| BRD4 | CRBN | PEG3 | <500 | >80 | [2] |
| BRD4 | CRBN | PEG4 | <500 | >80 | [2] |
| BRD4 | CRBN | PEG5 | <500 | >80 | [2] |
| TBK1 | VHL | 12-atom | Inactive | - | [2] |
| TBK1 | VHL | 21-atom | 3 | 96 | [2] |
| ERα | VHL | 12-atom | Less Active | - | [] |
| ERα | VHL | 16-atom | More Active | - | [] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.
The data suggests that for BRD4 degradation, a PEG3 linker is within the optimal range to achieve high efficacy.
Conclusion
This compound is a fundamental building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an invaluable tool for the rational design of PROTACs and other complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this versatile linker in their drug discovery endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes and Protocols for Bis-NH2-C1-PEG3 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and improve the molecule's overall properties.[3][4] Bis-NH2-C1-PEG3 is a PEG-based linker featuring two primary amine functional groups, offering a flexible and hydrophilic spacer for the synthesis of PROTACs.[5][6][7] However, the symmetrical nature of this linker presents a synthetic challenge, requiring a strategic approach to ensure the sequential and controlled attachment of the POI and E3 ligase ligands.
This document provides a detailed protocol for the effective use of this compound in PROTAC synthesis, with a focus on a robust mono-protection strategy followed by sequential amide coupling reactions.
Signaling Pathway and Experimental Workflow
The overall process begins with the selective protection of one of the amine groups on the this compound linker. This is followed by the sequential coupling of the E3 ligase ligand and the POI ligand. The final step involves the deprotection of the linker to yield the final PROTAC molecule.
Figure 1: General workflow for PROTAC synthesis using this compound.
The mechanism of action of the synthesized PROTAC involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Figure 2: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Mono-Boc Protection of this compound
To enable selective, sequential coupling, one of the two primary amine groups of this compound must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability in subsequent reaction conditions and its facile removal under acidic conditions.[8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) to yield mono-Boc-protected this compound.
Table 1: Reaction Conditions for Mono-Boc Protection
| Parameter | Value |
| Reactants | This compound, (Boc)₂O |
| Stoichiometry | 1.0 eq this compound, 1.1 eq (Boc)₂O |
| Solvent | THF/Water (1:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Flash Column Chromatography |
| Typical Yield | 60-75% |
Protocol 2: Sequential Amide Coupling for PROTAC Synthesis
This protocol outlines the sequential coupling of an E3 ligase ligand (with a carboxylic acid handle) and a POI ligand (with a carboxylic acid handle) to the mono-protected linker.
Part A: Coupling of the First Ligand (e.g., E3 Ligase Ligand)
Materials:
-
Mono-Boc-Bis-NH2-C1-PEG3
-
E3 ligase ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of mono-Boc-Bis-NH2-C1-PEG3 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected Linker-E3 ligase conjugate.
Part B: Boc Deprotection
Materials:
-
Boc-protected Linker-E3 ligase conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected Linker-E3 ligase conjugate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-Linker-E3 ligase conjugate is typically used in the next step without further purification.
Part C: Coupling of the Second Ligand (e.g., POI Ligand)
Materials:
-
Amine-Linker-E3 ligase conjugate
-
POI ligand with a terminal carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the amine-Linker-E3 ligase conjugate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 2: Reaction Conditions for Sequential Amide Coupling
| Parameter | Step A (First Coupling) | Step C (Second Coupling) |
| Reactants | Mono-Boc-Linker, E3 Ligand-COOH | H2N-Linker-E3, POI Ligand-COOH |
| Coupling Reagent | HATU | HATU |
| Base | DIPEA | DIPEA |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-12 hours | 4-12 hours |
| Purification | Flash Chromatography/HPLC | Preparative HPLC |
| Typical Yield | 50-70% | 40-60% |
Characterization of the Final PROTAC
The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.
Table 3: Analytical Techniques for PROTAC Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight and elemental composition | Observed mass matching the calculated mass of the PROTAC molecule. |
| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, providing a hydrophilic and flexible spacer. The key to its successful application lies in a strategic mono-protection of one of the amine functionalities, which allows for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. Careful monitoring of each reaction step and thorough characterization of the intermediates and the final product are crucial for a successful synthesis.
References
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. enamine.net [enamine.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Bis-NH2-C1-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-C1-PEG3 is a homobifunctional, amine-terminated polyethylene (B3416737) glycol (PEG) linker. Its structure, characterized by a short PEG chain with primary amine groups at both termini, makes it a versatile tool in bioconjugation. The PEG spacer enhances the solubility and bioavailability of the conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to various functional groups.[1] This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][3][4][5] Beyond PROTACs, this compound can be employed in various bioconjugation applications, including the crosslinking of proteins, surface functionalization, and the development of antibody-drug conjugates (ADCs).
The primary amines of this compound are nucleophilic and can react with various electrophilic groups. A common strategy for its use in bioconjugation involves the formation of stable amide bonds with carboxyl groups on biomolecules. This reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.
Key Applications:
-
PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a PROTAC.[2][6]
-
Protein Crosslinking: Can be used to link two protein molecules together.
-
Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic drugs to antibodies.[7]
-
Surface Functionalization: Modifies surfaces of nanoparticles or other materials to introduce amine functionalities.
-
Peptide Modification: Enables the creation of branched or looped peptide structures.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | PROTAC Linker 24 | [2][6] |
| CAS Number | 4246-51-9 | [6] |
| Molecular Formula | C10H24N2O3 | |
| Molecular Weight | 220.31 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in water and most organic solvents | [8] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound and EDC/NHS Chemistry
This protocol describes the crosslinking of two proteins (Protein A and Protein B) using this compound. The carboxyl groups on Protein A are first activated with EDC and NHS, and then reacted with the amine groups of the linker. The remaining amine group on the linker is then used to react with the activated carboxyl groups on Protein B.
Materials:
-
Protein A (with available carboxyl groups)
-
Protein B (with available carboxyl groups)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of Protein A Carboxyl Groups
-
Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 50-100 fold molar excess of EDC and NHS to the Protein A solution.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC and NHS immediately using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Activated Protein A with this compound
-
Immediately after purification, add a 10-50 fold molar excess of this compound to the activated Protein A solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the Protein A-PEG-NH2 conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagents.
Step 3: Activation of Protein B Carboxyl Groups
-
Repeat Step 1 for Protein B.
Step 4: Conjugation of Protein A-PEG-NH2 with Activated Protein B
-
Add the purified Protein A-PEG-NH2 conjugate to the activated Protein B solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted proteins.
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.[10]
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate.
Quantitative Data Summary (Hypothetical Example)
The following table provides a hypothetical summary of results from a protein crosslinking experiment. Actual results will vary depending on the specific proteins and reaction conditions.
| Parameter | Condition 1 (10x Linker Excess) | Condition 2 (20x Linker Excess) | Condition 3 (50x Linker Excess) |
| Molar Ratio (Linker:Protein A) | 10:1 | 20:1 | 50:1 |
| Reaction Time (hours) | 2 | 2 | 2 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Crosslinking Efficiency (%) | 35 | 55 | 70 |
| Purity of Conjugate (%) | 85 | 90 | 88 |
| Residual Unreacted Protein A (%) | 50 | 30 | 15 |
| Residual Unreacted Protein B (%) | 55 | 35 | 20 |
Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: Chemical reaction scheme for amide bond formation.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Optimize pH: The activation step with EDC/NHS is most efficient at pH 4.5-6.0, while the amine coupling reaction is favored at pH 7.2-8.5.[9] Ensure the buffers are at the correct pH.
-
Increase Molar Excess of Linker: A higher concentration of the this compound linker can drive the reaction towards product formation.
-
Check Reagent Quality: EDC and NHS are moisture-sensitive and should be stored properly and prepared fresh.
-
-
Protein Aggregation/Precipitation:
-
Reduce Crosslinker Concentration: A high degree of intermolecular crosslinking can lead to aggregation.[2]
-
Optimize Protein Concentration: Lowering the protein concentration can favor intramolecular crosslinking or reduce the formation of large aggregates.
-
Adjust Buffer Conditions: The solubility of the protein-PEG conjugate may differ from the native protein. Screen different buffer conditions (e.g., pH, ionic strength).
-
-
Heterogeneity of the Final Product:
-
Control Reaction Time: Shorter reaction times can limit the extent of conjugation and reduce the formation of multiple crosslinked species.
-
Purification: Employ high-resolution size-exclusion chromatography or ion-exchange chromatography to separate different conjugate species.
-
Conclusion
This compound is a valuable tool for bioconjugation, offering a means to link molecules with enhanced solubility and a flexible spacer. While its primary application is in the synthesis of PROTACs, its homobifunctional nature allows for its use in a variety of crosslinking and modification strategies. The provided protocols offer a starting point for the use of this linker in protein-protein conjugation, and can be adapted for other applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful bioconjugation.
References
- 1. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Coupling Bis-NH2-C1-PEG3 to Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the covalent coupling of Bis-NH2-C1-PEG3 to carboxylic acids. The formation of a stable amide bond is a cornerstone of bioconjugation, enabling the linkage of molecules for various applications in drug delivery, diagnostics, and proteomics. The following sections outline the most common and effective methods for this conjugation, with a focus on carbodiimide-mediated and phosphonium/aminium salt-based coupling strategies.
Introduction to Amide Bond Formation
The reaction between a primary amine, such as that on this compound, and a carboxylic acid to form an amide bond is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions.[1][2]
Coupling Chemistries
Two of the most prevalent and reliable methods for coupling amines to carboxylic acids are detailed below:
-
EDC/NHS Chemistry: This is a widely used two-step method.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can be stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable, amine-reactive NHS ester.[3] This ester then efficiently reacts with the primary amine of this compound to form a stable amide bond.[3]
-
HATU Chemistry: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient aminium-based coupling reagent.[1][4] It reacts with the carboxylic acid to form an activated ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5][6] This activated ester then rapidly reacts with the amine. HATU is particularly useful for sterically hindered couplings and can lead to faster reaction times and higher yields compared to carbodiimide (B86325) methods.[5][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound to carboxylic acids using EDC/NHS and HATU chemistries. These values should be considered as starting points and may require optimization for specific substrates.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Coupling Reagents | EDC, NHS (or Sulfo-NHS) | HATU, DIPEA |
| Molar Ratio (Carboxylic Acid:Reagents:Amine) | 1 : (1.2-1.5) : (1.1-1.5) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous DMF, DCM, or aqueous buffer (MES for activation, PBS for coupling) | Anhydrous DMF, DCM |
| Activation pH | 4.5 - 6.0 (for EDC/NHS)[3][8] | Not applicable |
| Coupling pH | 7.2 - 8.0[3][8] | Not applicable (base is used) |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | Activation: 15-60 min; Coupling: 2-24 hours[3][9][10] | Activation: 15-30 min; Coupling: 4-24 hours[5] |
| Quenching | Hydroxylamine or other primary amine-containing buffer[8] | Dilution with organic solvent and aqueous workup[5] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling in Organic Solvent
This protocol is suitable for reactions where both the carboxylic acid and the this compound are soluble in a common organic solvent.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid.[3]
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the solution of this compound to the activated carboxylic acid solution.
-
If the carboxylic acid is in its free acid form, add DIPEA (2-3 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature for 2-16 hours.[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling
This protocol is ideal for biomolecules or other substrates that require aqueous conditions.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[3]
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve this compound (1.1 equivalents) in Coupling Buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed at room temperature for 2 hours.[8]
-
Quench the reaction by adding Quenching Buffer and incubate for 15 minutes.
-
The PEGylated product can be purified by dialysis, size exclusion chromatography, or other appropriate methods.
Protocol 3: HATU Coupling in Organic Solvent
This protocol is recommended for sterically hindered substrates or when higher coupling efficiency is desired.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[5]
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.[5]
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.[5]
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualized Workflows
The following diagrams illustrate the chemical pathway and a general experimental workflow for the coupling of this compound to a carboxylic acid.
Caption: Chemical pathway for amide bond formation.
Caption: General experimental workflow for coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Applications of Bis-NH2-C1-PEG3 in Developing Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-C1-PEG3 is a short-chain, homobifunctional polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a three-unit PEG chain. While its primary and most documented application is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its chemical structure lends itself to a variety of applications in the development of advanced drug delivery systems.[1][2][3][4][5][6][7][8] The terminal primary amines serve as reactive handles for conjugation to various molecules and surfaces, making this compound a potentially useful building block for modifying nanoparticles, liposomes, and other drug carriers.
The incorporation of short-chain PEGs like this compound onto the surface of drug delivery vehicles can enhance their aqueous solubility, improve stability, and reduce non-specific protein binding.[9][10] This "stealth" property can lead to prolonged circulation times in vivo.[9][11] The bifunctional nature of this compound allows it to act as a versatile crosslinker or a surface functionalization agent, enabling the attachment of targeting ligands, imaging agents, or other functional moieties.
This document provides detailed application notes and generalized protocols for the potential use of this compound in the surface modification of drug delivery systems. The methodologies described are based on established bioconjugation techniques for amine-terminated PEGs.
Key Applications in Drug Delivery
The terminal amine groups of this compound can be reacted with various functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form stable amide bonds. This reactivity is the foundation for its application in drug delivery system development.
Potential applications include:
-
Surface Functionalization of Nanoparticles: Modifying the surface of pre-formed nanoparticles (e.g., PLGA, silica, gold, or magnetic nanoparticles) to improve their physicochemical properties and in vivo performance.[12][13]
-
"Stealth" Liposome Formulation: Incorporation into liposomal formulations to create a hydrophilic shell, which can reduce clearance by the reticuloendothelial system (RES).[3][14]
-
Crosslinking of Hydrogels: Acting as a flexible crosslinker in the formation of hydrogels for controlled drug release.
-
Linker for Targeting Ligands: Conjugating targeting moieties (e.g., antibodies, peptides, aptamers) to the surface of a drug carrier to enhance cell-specific delivery.[15]
Quantitative Data on Amine-PEG Functionalized Nanoparticles
While specific quantitative data for drug delivery systems formulated with this compound is not extensively available in the literature, the following tables summarize representative data from studies using other short-chain amine-terminated PEGs. This information provides a benchmark for expected changes in nanoparticle characteristics upon surface modification.
Table 1: Physicochemical Properties of Amine-PEG Functionalized Nanoparticles
| Nanoparticle System | PEG Derivative | Parameter | Value (Before PEGylation) | Value (After PEGylation) | Reference |
| Carboxylated Polystyrene Particles | Diamine PEG | Hydrodynamic Diameter | ~100 nm | Not specified, but diffusivity increased | [16] |
| Mesoporous Silica Nanoparticles (CMS) | H2N-PEG-NH2 | Hydrodynamic Diameter (DLS) | ~120 nm (CMS-COOH) | ~150 nm (CMS-PEG-NH2) | [12] |
| Mesoporous Silica Nanoparticles (CMS) | H2N-PEG-NH2 | Zeta Potential | -25 mV (CMS-COOH) | +15 mV (CMS-PEG-NH2) | [12] |
| Gold Nanocubes (50 nm) | HS-PEG5000-NH2 | PEG Surface Density | N/A | 0.85 chains/nm² | [17] |
| Poly(ε-caprolactone) (PCL) Nanoparticles | NH2-PCL-NH2 + PEG-PCL | Zeta Potential | N/A | Positive, dependent on PEG length | [1] |
Table 2: Drug Loading and Release Characteristics
| Nanocarrier System | PEG Derivative | Drug | Drug Loading Efficiency | Release Profile | Reference |
| PEG-functionalized Magnetic Nanoparticles | OA-PEG-NHS | Doxorubicin | ~80% | Sustained release over 48h | [15][18] |
| PEGylated Liposomes | DSPE-PEG | Paclitaxel | High entrapment efficiency | Not specified | [3] |
| Photoresponsive Platform (Latex Beads) | Amine-PEG (2k, 5k, 10k) | Cy5 (model drug) | Decreased with higher PEG density | Suppressed with shorter PEG chains | [19][20] |
Experimental Protocols
The following are detailed, generalized protocols for the surface functionalization of carboxylated nanoparticles with this compound using carbodiimide (B86325) chemistry.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This two-step protocol involves the activation of carboxyl groups on the nanoparticle surface with EDC and NHS, followed by conjugation with this compound.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Conjugation Buffer: PBS or 50 mM Borate Buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMF or DMSO) for preparing stock solutions
-
Centrifugation tubes and appropriate centrifuge
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the Conjugation Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer immediately before use.
-
-
Activation of Nanoparticle Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the available carboxyl groups is recommended (typically 5-10 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS. Carefully aspirate the supernatant.
-
Resuspend the activated nanoparticle pellet in the cold Conjugation Buffer.
-
Immediately add the this compound stock solution to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 100- to 1000-fold molar excess of PEG.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to deactivate any remaining NHS esters. Incubate for 15-30 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the desired storage buffer (e.g., PBS) to remove unreacted this compound and byproducts. Typically, 2-3 washing cycles are sufficient.
-
-
Characterization and Storage:
-
Characterize the purified nanoparticles for size, polydispersity, and zeta potential.
-
Confirm PEGylation using techniques such as FTIR or NMR spectroscopy.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Quantification of Surface Amine Groups
The ninhydrin (B49086) assay can be used to quantify the number of primary amine groups introduced onto the nanoparticle surface by this compound.
Materials:
-
PEGylated nanoparticles
-
Ninhydrin reagent
-
Ethanol
-
Spectrophotometer
Procedure:
-
A known concentration of the PEGylated nanoparticles is reacted with the ninhydrin reagent.
-
The mixture is heated to develop a characteristic purple color (Ruhemann's purple).
-
The absorbance is measured at approximately 570 nm.
-
A standard curve is generated using a known concentration of a primary amine (e.g., free this compound or glycine).
-
The concentration of amine groups on the nanoparticles is determined by comparing the sample absorbance to the standard curve.
Visualizations
Experimental Workflow for Nanoparticle PEGylation
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound-西安齐岳生物 [0qy.com]
- 7. targetmol.cn [targetmol.cn]
- 8. shiji.cnreagent.com [shiji.cnreagent.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Surface Modification of Nanoparticles using Bis-NH2-C1-PEG3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility and pharmacokinetic properties of nanoparticles. This process, known as PEGylation, creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong circulation half-life by evading the mononuclear phagocyte system (MPS).[1][2][3]
Bis-NH2-C1-PEG3 is a short, discrete PEG (dPEG®) linker featuring primary amine groups at both ends of a three-unit PEG chain. This homobifunctional linker is particularly useful for covalently attaching to nanoparticles that have carboxyl groups on their surface. The modification can serve two primary purposes: 1) to create a hydrophilic surface with terminal amine groups available for subsequent conjugation of targeting ligands, drugs, or imaging agents, or 2) to act as a crosslinking agent between nanoparticles or other components in a hydrogel matrix.[4] The most common method for attaching amine-containing molecules to carboxylated surfaces is through the formation of a stable amide bond using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
Principle of Reaction: EDC/NHS Coupling Chemistry
The covalent attachment of this compound to a carboxylated nanoparticle surface is a two-step process designed to be efficient and minimize side reactions.
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or Sulfo-NHS) is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester readily reacts with one of the primary amine groups (-NH2) of the this compound linker, forming a stable amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly basic pH (7.2–8.0). The second amine group of the linker remains free for further functionalization.
Experimental Protocols
This section provides a detailed protocol for the surface modification of pre-formed carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles) with this compound using EDC/Sulfo-NHS chemistry.
Materials and Reagents
-
Carboxylated Nanoparticles (e.g., 10 mg/mL suspension)
-
This compound Linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0. (Do not use phosphate (B84403) or carboxylate buffers).
-
Coupling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4. (Do not use amine-containing buffers like Tris).
-
Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 7.5.
-
Washing Buffer: PBS or deionized water.
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Orbital shaker or rotator
-
Centrifuge for nanoparticle purification
Protocol: Step-by-Step Method
The following workflow outlines the key stages of the nanoparticle modification process.
Step 1: Activation of Nanoparticle Carboxyl Groups
-
Take 1 mL of a 10 mg/mL carboxylated nanoparticle suspension.
-
Pellet the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes; adjust speed and time based on nanoparticle size and density). Discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of cold Activation Buffer (pH 5.5). Repeat this washing step once more to ensure complete buffer exchange.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. For a 10 mg nanoparticle sample, a 5 to 10-fold molar excess of EDC/Sulfo-NHS over the estimated surface carboxyl groups is a good starting point.
-
Example: Prepare 10 mg/mL EDC and 10 mg/mL Sulfo-NHS solutions.
-
-
Add 50 µL of the EDC solution and 50 µL of the Sulfo-NHS solution to the 1 mL nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing on a rotator.
Step 2: Coupling with this compound
-
After activation, immediately pellet the nanoparticles by centrifugation to remove excess EDC and Sulfo-NHS, which can interfere with the coupling reaction.
-
Resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer (pH 7.2).
-
Prepare a stock solution of this compound in Coupling Buffer (e.g., 10 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension. A 20 to 50-fold molar excess of the PEG linker relative to the nanoparticles is recommended to favor the reaction of only one amine group per linker with the surface.
-
Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C with gentle rotation.
Step 3: Quenching and Purification
-
Add 50 µL of Quenching Solution (e.g., 1 M Glycine) to the reaction mixture to quench any unreacted NHS-ester groups on the nanoparticle surface. Incubate for 30 minutes at room temperature.
-
Purify the functionalized nanoparticles by performing three cycles of centrifugation and resuspension in Washing Buffer (e.g., PBS or deionized water). This step is crucial to remove unreacted PEG linker and quenching reagents.
-
After the final wash, resuspend the nanoparticle pellet in the desired storage buffer (e.g., PBS) to a final concentration of 10 mg/mL. Store at 4°C.
Data Presentation and Characterization
Successful surface modification can be confirmed by analyzing the physicochemical properties of the nanoparticles before and after PEGylation.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEG coating will result in an increase in the hydrodynamic diameter.[1]
-
Zeta Potential Analysis: Measures the surface charge. Carboxylated nanoparticles typically have a strong negative charge. PEGylation shields this charge, causing the zeta potential to shift towards neutrality (closer to zero).[1][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the formation of the amide bond (typically showing peaks around 1650 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can detect changes in elemental composition, confirming the presence of the PEG linker.
Table 1: Typical Physicochemical Changes After Surface Modification
The following table summarizes representative data on how nanoparticle properties change after PEGylation. Actual values will vary depending on the nanoparticle core, size, and the density of the PEG layer.
| Parameter | Before Modification (Bare NPs) | After Modification (PEGylated NPs) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 155 ± 5 nm | 180 ± 8 nm | The PEG layer adds hydrodynamic bulk to the nanoparticle surface.[1] |
| Polydispersity Index (PDI) | 0.15 | 0.18 | A slight increase in PDI is common but should remain below 0.3 for a homogenous population. |
| Zeta Potential (mV) | -35.2 ± 2.5 mV | -12.7 ± 1.8 mV | The hydrophilic PEG chains shield the negative surface charge of the core carboxyl groups.[7][8] |
Data are presented as mean ± standard deviation and are synthesized from typical results reported in scientific literature.[1][7][9]
Application Example: Targeted Drug Delivery
The terminal amine group on the PEGylated nanoparticle surface serves as a reactive handle for further bioconjugation. For example, a targeting ligand (e.g., a peptide like RGD that targets integrins overexpressed on tumor cells) can be attached. The resulting nanoparticle can then deliver a payload (e.g., a kinase inhibitor) to a specific cell type, where it can interfere with signaling pathways involved in cell proliferation and survival.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | Inactive EDC/Sulfo-NHS due to hydrolysis. | Prepare EDC/Sulfo-NHS solutions immediately before use. Store reagents desiccated at -20°C. |
| Incorrect buffer pH. | Ensure Activation Buffer is pH 5.5-6.0 and Coupling Buffer is pH 7.2-8.0. | |
| Presence of amine-containing buffers (e.g., Tris) during coupling. | Use amine-free buffers like PBS, HEPES, or MES for the reaction steps. | |
| Nanoparticle Aggregation | Insufficient surface charge after washing steps. | Perform washing and reaction steps quickly. Ensure adequate mixing during reactions. Increase the density of the PEG coating. |
| High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker used in the coupling step. | |
| High Polydispersity (PDI) | Inconsistent reaction conditions. | Ensure homogenous mixing and temperature control during all incubation steps. |
| Aggregation during purification. | Resuspend nanoparticle pellets gently (e.g., via probe sonication on low power) after each centrifugation step. |
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α,ω-Bis-Amino PEG [rapp-polymere.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Synthesis Utilizing a Diamino-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of peptides using Bis-NH2-C1-PEG3 as a flexible and hydrophilic linker. The incorporation of a polyethylene (B3416737) glycol (PEG) linker can enhance the solubility and pharmacokinetic properties of the resulting peptide.[1] The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. The choice of linker, which connects the growing peptide to the resin, is crucial as it dictates the conditions for final cleavage and the nature of the C-terminus. This compound is a bifunctional linker featuring two terminal amine groups separated by a PEG(3) spacer. This linker can be attached to a solid support, typically through one of its amine groups, leaving the other amine free to initiate peptide chain elongation. The PEG component of the linker imparts increased hydrophilicity to the peptide, which can improve solubility and reduce aggregation.
Experimental Protocols
This section details the step-by-step procedures for peptide synthesis using the this compound linker.
Resin Functionalization with this compound Linker
This protocol describes the attachment of the this compound linker to a carboxyl-functionalized resin, such as Merrifield resin.
Materials:
-
Merrifield resin (or other carboxyl-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Swell the Merrifield resin in DCM for 1 hour, followed by washing with DMF.
-
In a separate vessel, dissolve this compound (5 equivalents relative to resin substitution), HOBt (5 equivalents), and DIC (5 equivalents) in DMF. Allow to stand for 10 minutes to pre-activate.
-
Add the activated linker solution to the resin.
-
Agitate the mixture for 6 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
To ensure one of the linker's amino groups is available for peptide synthesis, treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove any potential Fmoc protection if the linker was supplied in a protected form.
-
Wash the resin again with DMF and DCM and dry under vacuum.
First Amino Acid Coupling
This protocol outlines the attachment of the first Fmoc-protected amino acid to the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid (5 equivalents)
-
HATU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF
Procedure:
-
Swell the linker-functionalized resin in DMF for 1 hour.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the amino acid/HATU mixture and immediately add it to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Peptide Chain Elongation (Fmoc-SPPS)
This section describes the iterative cycles of deprotection and coupling to elongate the peptide chain.
Materials:
-
Peptide-resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
HATU/DIPEA or DIC/HOBt coupling reagents
-
DMF, DCM
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling:
-
Follow the procedure outlined in Section 2 for coupling the next Fmoc-protected amino acid.
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the peptide-resin (approximately 5 mL per 0.5 g of resin).[2]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data expected from a standard peptide synthesis using the described protocol. Actual results may vary depending on the peptide sequence and length.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.2 - 0.5 mmol/g | Dependent on the initial substitution of the starting resin. |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test or other qualitative methods. |
| Crude Peptide Purity | 70 - 90% | Determined by RP-HPLC. Sequence-dependent. |
| Overall Yield | 40 - 70% | Based on the initial loading of the first amino acid. |
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for solid-phase peptide synthesis using a diamino-PEG linker.
Logical Relationship of Synthesis Stages
Caption: The four main stages of the peptide synthesis protocol.
References
Application Notes: Bis-NH2-C1-PEG3 for Antibody-Drug Conjugate (ADC) Development
1. Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload. The antibody specifically targets a protein or receptor on the surface of tumor cells. Upon binding, the ADC is internalized, and the payload is released, leading to cell death.
The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature release of the payload but allow for its efficient release once inside the target cell. PEGylated linkers, such as those based on polyethylene (B3416737) glycol (PEG), are often employed to enhance the solubility and pharmacokinetic properties of the ADC.
Bis-NH2-C1-PEG3 is a short, flexible, and hydrophilic bifunctional linker containing two primary amine groups. These amine groups provide versatile handles for conjugation, allowing for the attachment of both the antibody and the cytotoxic payload, often through multi-step synthetic strategies. This document provides an overview of the application of this compound in the development of ADCs, including protocols for conjugation and characterization.
2. Principle of this compound in ADC Synthesis
The two primary amine groups of this compound allow for a variety of conjugation strategies. A common approach involves creating a heterobifunctional linker from the homobifunctional this compound. For instance, one amine group can be reacted with a molecule containing a carboxyl group to form a stable amide bond, while the other amine is protected. The protecting group is then removed, and the second amine can be reacted with another molecule.
Alternatively, one amine can be modified to introduce a different reactive group, such as a maleimide (B117702) or an NHS ester, allowing for specific conjugation to cysteines or lysines on the antibody surface. The other amine can then be used for payload attachment. The PEG component of the linker enhances the solubility of the ADC and can help to reduce aggregation.
Experimental Protocols
Protocol 1: Two-Step Antibody-Linker Conjugation
This protocol describes a common method for attaching a payload to an antibody using a bifunctional amine linker. It involves the activation of the antibody's lysine (B10760008) residues, followed by reaction with the linker and then the payload.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound Linker
-
Payload with a reactive group (e.g., NHS-ester-Payload)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dithiothreitol (DTT)
-
Solvents (e.g., DMSO, DMF)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Modification:
-
React the antibody with a molar excess of SMCC in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. This step introduces maleimide groups onto the antibody surface via reaction with lysine residues.
-
Remove excess SMCC using a desalting column.
-
-
Linker-Payload Conjugation:
-
In a separate reaction, dissolve the this compound linker and the NHS-ester-Payload in an organic solvent like DMSO.
-
React the two components, often with a base catalyst, to form a stable amide bond between one of the linker's amines and the payload's NHS ester. This results in a Linker-Payload conjugate with a free amine group.
-
Purify the Linker-Payload conjugate using an appropriate method, such as reversed-phase HPLC.
-
-
Final ADC Assembly:
-
The purified Linker-Payload conjugate's remaining amine group needs to be modified to react with the maleimide groups on the antibody. This can be achieved by reacting it with a reagent that introduces a thiol group.
-
Alternatively, a different chemistry can be employed. For this example, we will assume a payload that already contains a thiol-reactive group is conjugated to the linker.
-
Add the activated Linker-Payload to the maleimide-functionalized antibody.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and payload.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Data Presentation
The successful synthesis of an ADC using this compound can be evaluated by several key parameters. The following table summarizes typical data obtained during ADC characterization.
| Parameter | Description | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 3.5 - 4.2 | HIC-HPLC, UV-Vis, Mass Spectrometry |
| Conjugation Efficiency (%) | The percentage of antibody that is successfully conjugated with the drug-linker complex. | > 95% | SDS-PAGE, HIC-HPLC |
| Monomer Purity (%) | The percentage of the final ADC product that is in a non-aggregated, monomeric form. | > 98% | Size-Exclusion Chromatography (SEC) |
| In vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of target cancer cells by 50%. | 0.1 - 10 nM | Cell-based viability assays (e.g., MTT, CellTiter-Glo) |
| Plasma Stability (%) | The percentage of intact ADC remaining after incubation in plasma over a specific time period. | > 90% after 7 days | ELISA, LC-MS |
Visualizations
Diagram 1: ADC Synthesis Workflow
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Diagram 2: ADC Mechanism of Action and Signaling Pathway
Caption: The mechanism of action for a typical ADC targeting microtubule polymerization.
Application Notes and Protocols for Amine-Reactive Crosslinking Using Bis-NH2-C1-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-C1-PEG3 is a hydrophilic, amine-reactive crosslinker that is increasingly utilized in bioconjugation and drug development. Its structure, featuring a short, flexible polyethylene (B3416737) glycol (PEG) spacer with primary amine groups at both termini, makes it a versatile tool for covalently linking molecules. The PEG moiety enhances the solubility and stability of the resulting conjugates, which is particularly advantageous in biological systems.[1][2][3] While its primary application to date has been as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its fundamental reactivity with carboxyl groups and other electrophiles allows for its broader use in various crosslinking applications.[]
This document provides detailed protocols and application notes for using this compound in amine-reactive crosslinking, focusing on the conjugation to carboxylated molecules and surfaces.
Principle of Amine-Reactive Crosslinking with this compound
The primary amines of this compound are nucleophilic and can readily react with electrophilic groups to form stable covalent bonds. A common strategy for crosslinking with this compound involves the use of carbodiimide (B86325) chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction activates carboxyl groups on a target molecule (e.g., a protein, peptide, or functionalized surface) to form a semi-stable NHS ester, which then efficiently reacts with the primary amines of this compound to form a stable amide bond.[5][6]
Applications
The versatile nature of this compound allows for its use in a variety of applications, including:
-
PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: To link cytotoxic drugs to antibodies, where the PEG spacer can improve the ADC's pharmacokinetic properties.[7][8]
-
Surface Modification: To immobilize proteins or other molecules onto carboxylated surfaces, such as beads or nanoparticles, for affinity purification or diagnostic assays.[9][10]
-
Protein-Protein Interaction Studies: To crosslink interacting proteins, thereby capturing transient interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[11][12][13]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the crosslinking of a protein to another molecule or surface that has been pre-functionalized with this compound. The process involves the activation of carboxyl groups on the protein and subsequent reaction with the amine groups of the linker.
Materials:
-
Protein of interest (with accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMSO or Activation Buffer.
-
Add the EDC and NHS stock solutions to the protein solution. A typical starting molar ratio is Protein:EDC:NHS of 1:2:5.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound in Conjugation Buffer.
-
Immediately add the desired molar excess of the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the linker is a common starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
Quantitative Data Summary (General Guidance)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio (Protein:EDC:NHS) | 1:2:5 to 1:10:25 | Optimization may be required based on the protein. |
| Molar Excess of this compound | 10- to 50-fold | Higher excess can increase the degree of labeling. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[5] |
| Conjugation pH | 7.2 - 8.0 | Favors the reaction with primary amines.[5] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C may be needed for sensitive proteins. |
| Quenching Agent | Tris or Hydroxylamine | Effectively stops the reaction.[14] |
Protocol 2: Immobilization of a Ligand to a Carboxylated Surface using this compound
This protocol outlines a two-step process to first functionalize a carboxylated surface with this compound and then conjugate a second molecule to the free amine group.
Materials:
-
Carboxylated surface (e.g., beads, nanoparticles)
-
This compound
-
Ligand with an amine-reactive group (e.g., NHS ester)
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM glycine
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with Activation Buffer.
-
Activate the surface by incubating with EDC and NHS/Sulfo-NHS in Activation Buffer for 15 minutes at room temperature.
-
-
Linker Immobilization:
-
Wash the activated surface with ice-cold Activation Buffer to remove excess EDC and NHS.
-
Immediately add a solution of this compound in Conjugation Buffer to the activated surface.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Washing: Wash the surface extensively with Washing Buffer to remove unbound linker.
-
Ligand Conjugation:
-
Dissolve the amine-reactive ligand in Conjugation Buffer.
-
Add the ligand solution to the this compound functionalized surface.
-
Incubate for 1-2 hours at room temperature.
-
-
Blocking: Block any remaining active amine groups by incubating with Blocking Buffer for 30 minutes.
-
Final Washes: Wash the surface thoroughly with Washing Buffer to remove any non-covalently bound ligand.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation using this compound.
Logical Relationship in PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Novel carboxylated PEG-coating on magnetite nanoparticles designed for biomedical applications [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Synthesis of Hydrogels using Bis-NH2-C1-PEG3 Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel fabrication due to its non-toxic, non-immunogenic, and protein-repellent properties.[1][3]
The formation of a stable hydrogel network relies on the crosslinking of polymer chains. This can be achieved through various chemical reactions, including the reaction between amine-terminated crosslinkers and polymers functionalized with N-hydroxysuccinimide (NHS) esters. This application note provides a detailed protocol for the synthesis of a hydrogel using Bis-NH2-C1-PEG3, a diamine-terminated PEG linker, and a multi-arm PEG-NHS polymer. While this compound is also utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs), its bifunctional amine groups make it a suitable candidate for crosslinking applications in hydrogel synthesis.[2][4][5]
This document outlines the materials, equipment, and step-by-step procedures for the preparation and basic characterization of such a hydrogel.
Materials and Equipment
Materials
-
Multi-arm PEG-succinimidyl succinate (B1194679) (e.g., 4-arm PEG-SS, MW 10,000)
-
This compound crosslinker (MW 220.31)[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
(Optional) Therapeutic agent for encapsulation
-
(Optional) Fluorescently labeled molecule for release studies
Equipment
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Rheometer
Experimental Protocols
Protocol 1: Hydrogel Synthesis
This protocol describes the in situ formation of a hydrogel by reacting a 4-arm PEG-SS with the this compound crosslinker. The reaction involves the formation of stable amide bonds between the NHS esters of the PEG-SS and the primary amines of the this compound.
1. Preparation of Precursor Solutions: a. Prepare a 10% (w/v) solution of 4-arm PEG-SS in sterile PBS (pH 7.4). For example, dissolve 100 mg of 4-arm PEG-SS in 1 mL of PBS. Gently vortex until fully dissolved. b. Prepare a stock solution of the this compound crosslinker in sterile PBS. The concentration will depend on the desired crosslinking density. For a 1:1 molar ratio of NHS to amine groups, calculate the required amount of this compound.
2. Hydrogel Formation: a. In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-SS solution. b. If encapsulating a therapeutic agent, add it to the PEG-SS solution at this stage and mix gently. c. Add the calculated volume of the this compound solution to the PEG-SS solution. d. Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds. e. Quickly transfer the mixed solution into a mold of the desired shape and size. f. Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentration of the precursors and the temperature.
3. Hydrogel Purification: a. Once the hydrogel is formed, gently remove it from the mold. b. Place the hydrogel in a large volume of sterile PBS to wash away any unreacted components. c. Replace the PBS solution every 12 hours for a total of 48 hours to ensure complete purification.
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement: a. After purification, remove the hydrogel from the PBS and gently blot the surface with a lint-free wipe to remove excess water. b. Weigh the swollen hydrogel (Ws). c. Freeze the hydrogel at -80°C and then lyophilize it until a constant dry weight is achieved. d. Weigh the dried hydrogel (Wd). e. Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
2. Mechanical Testing: a. Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel. b. Perform a frequency sweep to determine the viscoelastic properties of the hydrogel.
3. Morphological Analysis: a. Lyophilize a purified hydrogel sample. b. Mount the dried hydrogel on an SEM stub and sputter-coat it with a conductive material (e.g., gold). c. Image the cross-sectional morphology of the hydrogel using an SEM to observe the porous structure.
Data Presentation
The following table summarizes typical quantitative data for PEG-based hydrogels. The exact values will depend on the specific experimental conditions, such as polymer concentration and crosslinking density.
| Parameter | Typical Value Range | Significance |
| Gelation Time | 5 - 30 minutes | Indicates the kinetics of the crosslinking reaction. |
| Storage Modulus (G') | 1 - 50 kPa | Represents the elastic properties and stiffness of the hydrogel.[6] |
| Swelling Ratio | 10 - 50 | Measures the water absorption capacity of the hydrogel.[6] |
| Mesh Size | 5 - 20 nm | Indicates the average distance between crosslinks, affecting solute diffusion.[6] |
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel synthesis and characterization.
Drug Release Mechanism
Caption: Mechanism of diffusion-controlled drug release.
Conclusion
This application note provides a generalized framework for the synthesis and characterization of hydrogels using the this compound crosslinker. The described methods are based on established principles of PEG hydrogel chemistry and offer a starting point for researchers to develop hydrogels with tailored properties for specific applications in drug delivery and tissue engineering. The versatility of PEG chemistry allows for the incorporation of various functionalities and the tuning of mechanical and degradation properties to meet diverse research needs.
References
- 1. This compound | CAS:4246-51-9 | Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. polysciences.com [polysciences.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Dynamically Crosslinked PEG Hydrogels Reveal a Critical Role of Viscoelasticity in Modulating Glioblastoma Fates and Drug Responses in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Conjugation of Bis-NH2-C1-PEG3
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the conjugation efficiency of Bis-NH2-C1-PEG3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the conjugation of Bis-t Primary Amine-C1-PEG3.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For NHS ester chemistry, the optimal pH is typically between 7.2 and 8.5.[1][2] For reductive amination, the pH should be between 6.5 and 7.5 for the Schiff base formation and reduction. | Verify the pH of your reaction buffer before starting the experiment. Use a calibrated pH meter. Consider performing small-scale test reactions at different pH values within the recommended range to find the optimal condition for your specific molecules. |
| Hydrolysis of Activated Moiety (e.g., NHS ester): N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH and temperatures.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3] | Prepare the activated molecule (e.g., NHS-ester functionalized molecule) solution immediately before use.[2][4] If the activated molecule is not readily soluble in aqueous buffer, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and then add it to the reaction mixture.[2][4] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with your activated molecule, leading to significantly lower yields.[1][2] | Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[1][2] If your molecule of interest is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before initiating the conjugation reaction.[2] | |
| Inefficient Schiff Base Formation or Reduction (Reductive Amination): For reductive amination, the formation of the Schiff base and its subsequent reduction are key steps. | Ensure the pH is optimal for Schiff base formation (typically slightly acidic to neutral). Use a suitable reducing agent like sodium cyanoborohydride (NaBH3CN). | |
| Formation of Polymers/Aggregates | Incorrect Stoichiometry: Using an incorrect molar ratio of the reactants can lead to the formation of polymers, where the bifunctional this compound links multiple molecules together. | Carefully control the stoichiometry of the reaction. A common strategy is to use a molar excess of one of the components to favor the formation of the desired 1:1 or 1:2 conjugate and minimize polymerization. Perform titration experiments with varying molar ratios to determine the optimal conditions. |
| High Concentration of Reactants: High concentrations of the reactants can increase the likelihood of intermolecular crosslinking and aggregation. | If aggregation is observed, try reducing the concentration of the reactants. | |
| Difficulty in Purifying the Conjugate | Complex Reaction Mixture: The final reaction mixture may contain unreacted starting materials, byproducts, and the desired conjugate, making purification challenging.[] | Utilize size-exclusion chromatography (SEC) to separate molecules based on their hydrodynamic radius. This is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the conjugated molecule. |
| Inconsistent Results | Variability in Reagent Quality: The purity and activity of the crosslinkers and the molecule to be conjugated can affect the outcome of the reaction. | Use high-purity reagents. If possible, verify the activity of the functional groups on your molecules before starting the conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a molecule to this compound using NHS ester chemistry?
A1: The optimal pH for reacting an NHS ester with a primary amine, such as those on this compound, is between 7.2 and 8.5.[1][2] Within this range, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, while the rate of hydrolysis of the NHS ester is manageable.
Q2: Can I use Tris buffer for my conjugation reaction?
A2: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the amino groups on the this compound for the activated molecule (e.g., NHS ester), leading to a significant reduction in conjugation efficiency.[1][2] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.[1][2]
Q3: How can I prevent the formation of polymers when using a bifunctional linker like this compound?
A3: To minimize polymerization, it is crucial to control the stoichiometry of the reaction. One common approach is to perform a two-step sequential conjugation if you are linking two different molecules (A and B). First, react molecule A with a molar excess of this compound to favor the formation of A-PEG-NH2. After purifying this intermediate, react it with an excess of molecule B. Alternatively, if you are linking two identical molecules, using a large molar excess of the molecule to be conjugated to the linker can favor the formation of a 1:1 adduct.
Q4: How should I prepare and handle my NHS-ester activated molecule?
A4: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[2][4] It is best to dissolve the NHS-ester activated molecule in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][4] Avoid preparing stock solutions for long-term storage. When adding the dissolved NHS ester to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically less than 10%) to avoid denaturing proteins.[4]
Q5: What is reductive amination and when should I use it with this compound?
A5: Reductive amination is a method to form a stable amine bond between an amine and a carbonyl group (aldehyde or ketone).[6] You would use this method if the molecule you want to conjugate to this compound has an aldehyde or ketone functional group. The reaction proceeds in two steps: the formation of a Schiff base intermediate, followed by its reduction with a reducing agent like sodium cyanoborohydride (NaBH3CN).[7] This method offers an alternative to NHS ester chemistry, particularly when targeting specific sites on a molecule.
Q6: How can I confirm that my conjugation reaction was successful?
A6: Several analytical techniques can be used to characterize the conjugate and confirm successful PEGylation. SDS-PAGE analysis will show an increase in the apparent molecular weight of a protein after conjugation to the PEG linker.[8] Size-exclusion chromatography (SEC) can also be used to detect the formation of a larger molecular weight species. For more detailed characterization, mass spectrometry (MS) can be used to determine the exact mass of the conjugate and the degree of PEGylation.[3][9][10][11]
Q7: How do I quench the conjugation reaction?
A7: To stop the reaction, you can add a quenching reagent that will react with any remaining active groups. For NHS ester reactions, a common quenching reagent is a buffer containing a high concentration of a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Different Proteins (Protein A and Protein B) using this compound and NHS Ester Chemistry
This protocol outlines a two-step process to minimize the formation of homodimers and polymers.
Materials:
-
Protein A (to be conjugated) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Protein B with a reactive NHS ester (Protein B-NHS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
Step 1: Conjugation of Protein A to this compound
-
Prepare Reactants:
-
Dissolve Protein A in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Reaction:
-
Add a 20-fold molar excess of the this compound solution to the Protein A solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the Protein A-PEG-NH2 conjugate from excess this compound using size-exclusion chromatography.
-
Step 2: Conjugation of Protein A-PEG-NH2 to Protein B-NHS
-
Prepare Reactants:
-
Pool the fractions containing the purified Protein A-PEG-NH2.
-
Prepare a fresh solution of Protein B-NHS in anhydrous DMSO.
-
-
Reaction:
-
Add a 5 to 10-fold molar excess of the Protein B-NHS solution to the Protein A-PEG-NH2 solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Final Purification:
-
Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to remove unreacted and quenched reagents.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm the successful conjugation and purity.
-
Protocol 2: Reductive Amination of an Aldehyde-Containing Molecule to this compound
Materials:
-
Aldehyde-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.5
-
Sodium Cyanoborohydride (NaBH3CN) solution (freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification columns
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde-containing molecule and a molar excess of this compound in the Reaction Buffer.
-
-
Reaction:
-
Add NaBH3CN to the reaction mixture to a final concentration of 20 mM.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX).
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical techniques such as mass spectrometry.
-
Visualizations
Caption: Workflow for a two-step NHS ester conjugation using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
PROTAC Synthesis Technical Support Center: PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis and application of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1] PEG linkers are frequently used due to their hydrophilicity, which can improve the water solubility of PROTACs and make them more compatible with physiological environments.[2] Their flexibility and tunable length also allow for the optimization of the ternary complex formation.[3][4][5][6]
Q2: How does PEG linker length affect PROTAC activity?
The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[3][7]
-
Too Short: If a linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[8][9]
-
Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, reducing the stability of the ternary complex.[8][10] This can also lead to an increased "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[11]
The optimal linker length is highly target-specific and often needs to be determined empirically.[9] For instance, for PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[4][9]
Q3: My PROTAC has poor cell permeability. Could the PEG linker be the cause?
Yes, while PEG linkers improve aqueous solubility, their high hydrophilicity can sometimes hinder passive cell permeability.[1][5][6] There is a delicate balance between solubility and permeability that needs to be optimized.[11] The flexibility of PEG linkers can allow them to adopt folded conformations that may shield some of the polar surface area, aiding in membrane traversal.[11] However, excessive PEGylation can negatively impact cellular uptake.[11]
Q4: I am observing low yields during the synthesis of my PEG-linked PROTAC. What are some common synthetic issues?
Low yields in PROTAC synthesis can stem from several factors:
-
Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis.[12] Incomplete reactions can be a significant source of low yield. Ensure you are using appropriate coupling reagents (e.g., HATU, HBTU) and conditions.
-
Side Reactions: A frequent side reaction, especially when using linkers with thiol groups, is the oxidation of the thiol to a disulfide, forming an unreactive dimer.[13] This can be mitigated by protecting the thiol group (e.g., with a trityl group) or by running the reaction under strictly inert conditions.[13]
-
"Click Chemistry" Considerations: While copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a robust method for PROTAC synthesis, ensuring the purity of the azide (B81097) and alkyne components is crucial for high yields.[4][14]
Q5: Purification of my final PROTAC compound is proving difficult. Why is this a common issue with PEG linkers?
The high polarity imparted by PEG linkers makes purification by standard normal-phase silica (B1680970) gel chromatography challenging.[13] PEG-containing PROTACs often adhere strongly to silica, leading to poor separation, streaking, and low recovery.[13] Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying these polar molecules.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no protein degradation | Suboptimal linker length preventing ternary complex formation.[3][8] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[] |
| Poor cell permeability due to high hydrophilicity.[1] | Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers.[1] Assess permeability using a PAMPA or Caco-2 assay.[16] | |
| Low synthetic yield | Inefficient amide coupling. | Confirm the integrity of starting materials.[13] Use fresh, high-quality coupling reagents and consider optimizing the solvent (e.g., using NMP instead of DMF).[13] |
| Thiol oxidation leading to disulfide dimer formation.[13] | Protect the thiol group prior to coupling reactions.[13] Ensure all solvents are degassed and the reaction is run under an inert atmosphere (e.g., Argon).[13] | |
| Difficult purification | High polarity of the PROTAC leading to poor performance on normal-phase silica.[13] | Utilize reverse-phase preparative HPLC (RP-HPLC) for purification.[13] |
| Significant "Hook Effect" | High PROTAC concentrations favoring binary complexes over the productive ternary complex.[1] | The linker's properties influence the hook effect.[1] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this.[1] Experiment with different linker compositions or lengths. |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for forming an amide bond between a carboxylic acid-containing fragment (either the warhead or the E3 ligase ligand) and an amine-functionalized PEG linker.
-
Dissolve the carboxylic acid-containing component (1.0 equivalent) in an anhydrous solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).[13]
-
Add the amine-terminated PEG linker (1.1 equivalents).[13]
-
Add a non-nucleophilic base such as DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.[13]
-
In a separate vial, dissolve a coupling reagent such as HATU (1.2 equivalents) in a small amount of the anhydrous solvent.[13]
-
Add the HATU solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[13]
-
Monitor the reaction progress by LC-MS.[13]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[13]
-
Purify the product, typically by reverse-phase HPLC.[13]
Protocol 2: Western Blot for Target Protein Degradation Assessment
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[16]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours), including a vehicle-only control (e.g., DMSO).[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.[16]
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[3]
Visualizations
Caption: Troubleshooting workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Optimizing pH for amine-reactive labeling with Bis-NH2-C1-PEG3
This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing the pH for amine-reactive labeling procedures involving molecules such as Bis-NH2-C1-PEG3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conducting an amine-reactive labeling reaction?
The optimal pH for amine-reactive labeling, particularly with N-hydroxysuccinimide (NHS) esters, is between 8.3 and 8.5.[1][2] While reactions can proceed in a pH range of 7.2 to 9.0, the 8.3-8.5 range offers the best compromise between amine reactivity and NHS ester stability.[3][4]
Q2: Why is pH so critical for the success of the labeling reaction?
The pH is a critical parameter because it directly influences two competing reactions:
-
Amine Reactivity: The reaction requires a deprotonated primary amine (-NH2) to act as a nucleophile and attack the NHS ester. At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive.[5] Increasing the pH deprotonates the amine, making it reactive.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the reagent. The rate of this hydrolysis increases significantly with higher pH.[4][5]
Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the rate of reagent hydrolysis.
Q3: What are the consequences of using a pH that is too low or too high?
-
pH Too Low (e.g., < 7.0): The concentration of reactive, deprotonated primary amines is too low for efficient labeling to occur. The reaction rate will be significantly reduced.[1][2]
-
pH Too High (e.g., > 9.0): The NHS ester reagent will be rapidly hydrolyzed and inactivated.[6] This competing reaction reduces the amount of reagent available to label the target molecule, leading to a poor yield of the desired conjugate.[5]
Q4: What buffers are recommended for amine-reactive labeling?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
HEPES Buffer (pH 7.2-8.5)[4]
Q5: Are there specific buffers or reagents that should be avoided?
Yes. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[2][4] Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane)[4]
-
Glycine
These reagents can, however, be used to add at the end of the procedure to quench (stop) the reaction.[4] Also, ensure that your sample is free from amine-containing contaminants like ammonium (B1175870) salts.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal 8.3-8.5 range. | Verify the pH of your reaction buffer using a calibrated pH meter just before use. Adjust if necessary.[10] |
| Hydrolyzed Labeling Reagent: The NHS ester was inactivated by exposure to moisture. | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] Store stock powders desiccated and protected from light.[12] | |
| Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium ions). | Perform a buffer exchange via dialysis or desalting column to move your molecule into a recommended amine-free buffer (e.g., PBS, Bicarbonate, or Borate buffer).[9][10] | |
| Low Reactant Concentration: The concentration of the target molecule is too low for efficient reaction. | Increase the concentration of your target molecule. A typical starting concentration for proteins is 2-10 mg/mL.[10] | |
| Precipitation of Labeled Molecule | Excessive Labeling: A high degree of labeling can alter the solubility of the molecule. | Decrease the molar ratio of the NHS ester to your target molecule.[11] You can also perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to better control the reaction.[11] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. The half-life (the time it takes for half of the reactive ester to be hydrolyzed) decreases dramatically as the pH becomes more alkaline.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4][6][10] |
| 8.0 | Room Temp | ~ 1 hour | [10] |
| 8.6 | 4 | 10 minutes | [4][6][10] |
| 9.0 | Room Temp | ~ 10 minutes | [10] |
Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.
Diagrams
Caption: pH-dependent pathways in amine-reactive labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
Detailed Experimental Protocol: General Amine Labeling
This protocol provides a general guideline for labeling an amine-containing molecule (e.g., this compound, protein) with an amine-reactive NHS ester.
Materials:
-
Amine-containing molecule of interest
-
Amine-reactive NHS ester label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Target Molecule Solution:
-
Prepare the NHS Ester Solution:
-
Immediately before starting the reaction, allow the vial of NHS ester to equilibrate to room temperature to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10] Vortex briefly to ensure it is fully dissolved. This solution is sensitive to hydrolysis and should be used without delay.[12]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester solution. A 5- to 20-fold molar excess of the NHS ester over the amount of your target molecule is a common starting point for optimization.[5]
-
While gently vortexing or stirring your target molecule solution, add the dissolved NHS ester.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light, especially if using a fluorescent label.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and reaction byproducts by using a desalting column (gel filtration) or through dialysis against a suitable storage buffer (e.g., PBS).[5] The labeled molecule is now ready for downstream applications.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. neb.com [neb.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Bis-NH2-C1-PEG3 stability and degradation pathways
Welcome to the technical support center for Bis-NH2-C1-PEG3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and effective use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a short-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker with a primary amine group (-NH2) at each end of the PEG chain. Its chemical structure consists of a three-unit PEG chain flanked by aminopropyl groups. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[1][2][3] Its hydrophilic PEG spacer can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at 4°C in powder form, protected from light.[1] For long-term storage, some suppliers recommend -20°C.
Q3: What are the main degradation pathways for this compound?
Based on the chemical structure of this compound and general knowledge of PEG stability, the two primary degradation pathways are:
-
Oxidative Degradation: The polyethylene glycol backbone is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable to hydrolysis, the terminal amine groups can be susceptible to reactions, especially at non-neutral pH. Furthermore, any impurities from synthesis containing ester or other hydrolyzable bonds could lead to degradation.
Q4: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound.[6] This method should be able to separate the intact molecule from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[7] A general protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in bioconjugation and PROTAC synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency or incomplete reaction | 1. Reagent Quality: this compound may have degraded due to improper storage or handling. 2. Reaction Conditions: Suboptimal pH, temperature, or reaction time. 3. Competing Reactions: The presence of other primary amines in the reaction buffer (e.g., Tris). | 1. Verify Reagent Purity: Analyze the linker by HPLC to confirm its purity before use. 2. Optimize Reaction Conditions: Perform small-scale optimization experiments to determine the optimal pH, temperature, and reaction time for your specific substrates. The primary amine groups of this compound are most reactive at a slightly basic pH (typically 7.5-8.5). 3. Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES. |
| Poor solubility of the final conjugate/PROTAC | 1. Hydrophobic Substrates: The molecules being conjugated to the linker are highly hydrophobic. 2. Aggregation: The final product may be prone to aggregation. | 1. Modify Linker Length: Consider using a longer PEG linker to increase the overall hydrophilicity of the molecule.[4] 2. Formulation Development: Explore different formulation strategies, such as the use of co-solvents or excipients, to improve solubility. |
| PROTAC shows poor target degradation activity | 1. Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation. 2. Unfavorable Ternary Complex Conformation: The linker may not orient the target protein and E3 ligase optimally for ubiquitination. | 1. Synthesize Analogs with Different Linker Lengths: Prepare a series of PROTACs with varying PEG chain lengths to identify the optimal spacer distance.[] 2. Modify Linker Rigidity: Introduce more rigid elements into the linker to pre-organize the PROTAC into a productive conformation. |
| "Hook Effect" observed with PROTAC | 1. Formation of Binary Complexes: At high concentrations, the PROTAC forms binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[9] | 1. Optimize PROTAC Concentration: Perform a wide dose-response experiment to determine the optimal concentration range for target degradation.[9] 2. Enhance Ternary Complex Cooperativity: Modify the linker to promote positive cooperativity in the formation of the ternary complex.[9] |
Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a hypothetical representation of stability under various conditions based on general principles of PEG chemistry. Researchers are strongly encouraged to perform their own stability studies for their specific applications.
| Condition | Parameter | Time | Purity (%) | Major Degradation Products |
| Storage | 4°C, protected from light | 12 months | >98% | Not detected |
| -20°C, protected from light | 24 months | >98% | Not detected | |
| Room Temperature, exposed to light | 1 month | ~90% | Oxidative degradation products | |
| pH Stability | pH 4.0, 25°C | 24 hours | >95% | Minimal degradation |
| pH 7.4, 25°C | 24 hours | >99% | Stable | |
| pH 9.0, 25°C | 24 hours | >95% | Potential for amine-related side reactions | |
| Thermal Stability | 40°C, in solution (pH 7.4) | 7 days | ~95% | Minor oxidative degradation |
| 60°C, in solution (pH 7.4) | 7 days | ~85% | Oxidative degradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[10][11][12][13]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with UV or ELSD detector
-
LC-MS system for identification of degradation products
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity water or a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterize the degradation products based on their mass-to-charge ratio from the LC-MS analysis.
Visualizations
Potential Degradation Pathways
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Low Yields in Bis-NH2-C1-PEG3 Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving the Bis-NH2-C1-PEG3 linker, particularly in the context of Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, flexible, bifunctional linker commonly used in the synthesis of PROTACs.[1][2][3][4][5] Its two terminal primary amine groups allow for the covalent conjugation of two different molecules, typically a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.[4] The PEG3 (triethylene glycol) spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[6][7]
Q2: What are the most common reasons for low yields in reactions involving this compound?
Low yields in PROTAC synthesis are a common challenge and can stem from several factors:[8]
-
Inefficient Coupling Reactions: Suboptimal activation of carboxylic acids or inefficient amide bond formation.
-
Side Reactions: Unwanted reactions of the amine groups, such as double addition or reaction with other functional groups.
-
Purification Losses: Difficulty in separating the desired product from starting materials, byproducts, and unreacted reagents.
-
Steric Hindrance: The size and nature of the molecules being conjugated to the linker can impede the reaction.
-
Instability of Reagents or Product: Degradation of starting materials or the final PROTAC molecule during the reaction or workup.
Q3: How can I control the reactivity of the two amine groups on this compound to achieve selective conjugation?
Since this compound is a homobifunctional linker with two identical primary amine groups, achieving selective mono-conjugation requires careful control of reaction conditions.[9] One common strategy involves using a sub-stoichiometric amount of the first molecule to be conjugated, followed by purification of the mono-substituted intermediate before proceeding with the second conjugation.
Alternatively, a more robust strategy involves using a differentially protected version of the linker where one amine is protected with a group like Boc (tert-butyloxycarbonyl), allowing for sequential conjugation.[10][11][12]
Q4: What purification methods are most effective for products synthesized using this compound?
The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for streaking on silica (B1680970) gel.[13] Common and effective purification techniques include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often the method of choice for purifying PROTACs to high purity.
-
Flash Column Chromatography: Can be effective, but may require specialized solvent systems (e.g., chloroform/methanol or DCM/methanol with additives) to achieve good separation.[13]
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences.
-
Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size, which can be effective for removing smaller unreacted starting materials.
Troubleshooting Guides
Issue 1: Low Yield of the First Amide Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Carboxylic Acid Activation | Use a reliable activating agent like HATU or HBTU with a tertiary amine base such as DIPEA. Ensure all reagents are anhydrous, as water can quench the activated species. |
| Suboptimal Reaction Stoichiometry | Start with a 1:1 molar ratio of your carboxylic acid-containing molecule to this compound. If double addition is a significant issue, consider using a slight excess of the linker. |
| Low Reaction Temperature | Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for byproduct formation. |
| Incorrect pH | For some coupling reactions, maintaining a pH between 7 and 9 can be optimal for the nucleophilicity of the amine.[9] |
Issue 2: Formation of Multiple Products (e.g., di-substituted byproduct)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Excess of the First Coupling Partner | Use a stoichiometric or slight sub-stoichiometric amount of the first molecule to be conjugated to favor mono-substitution. |
| Prolonged Reaction Time | Monitor the reaction closely by LC-MS and stop it once the desired mono-substituted product is maximized. |
| Lack of Amine Protection | For complex syntheses, consider using a mono-protected version of a similar PEG linker (e.g., Boc-NH-PEG3-NH2) to ensure selective reaction at one terminus.[10][11][12] |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Co-elution of Product and Starting Materials | Optimize your HPLC gradient or flash chromatography solvent system. A shallow gradient can often improve resolution. |
| Product Adsorption to Silica Gel | Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography) or adding modifiers to your mobile phase. |
| Poor Solubility of the Crude Product | Ensure the crude material is fully dissolved in an appropriate solvent before loading onto the purification system. The PEG linker should enhance water solubility.[6][7] |
Experimental Protocols
Example Protocol: Two-Step Synthesis of a PROTAC using this compound
This is a general guideline and may require optimization for specific molecules.
Step 1: Mono-substitution of this compound with E3 Ligase Ligand
-
Activation: In an anhydrous solvent (e.g., DMF), dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and HATU (1.2 eq). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Coupling: To the activated E3 ligase ligand, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the mono-substituted product by LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted intermediate.
Step 2: Coupling of the Target Protein Ligand
-
Activation: In a separate flask, dissolve the target protein ligand containing a carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Coupling: Add a solution of the purified mono-substituted intermediate from Step 1 (1.0 eq) in anhydrous DMF to the activated target protein ligand.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring the formation of the final PROTAC by LC-MS.
-
Workup: Perform a similar aqueous workup as in Step 1.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aggregation when using polyethylene (B3416737) glycol (PEG) linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally used to enhance the stability of proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can influence these interactions.[1][2][3]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional diol in what is intended to be a monofunctional PEG reagent can lead to unintentional cross-linking.[1]
Q2: How does the choice of PEG linker chemistry influence aggregation?
The chemical linkage between the PEG and the protein can significantly impact the conjugate's conformational stability and, consequently, its propensity to aggregate.[4][5] Different conjugation strategies, such as those targeting amine or thiol groups, can result in varying degrees of stabilization.[4][6] For instance, some studies have shown that the structure of the linker itself can influence the stabilizing effect of PEGylation.[4] Therefore, considering the conjugation chemistry is a critical variable in designing optimally stable PEG-protein conjugates.[4]
Q3: Can the length and hydrophobicity of the PEG linker affect aggregation?
Yes, both the length and hydrophobicity of the PEG linker can play a role in protein aggregation.
-
Length: The effect of PEG chain length on protein stability and aggregation can be protein-specific.[2][3] While longer PEG chains can offer greater steric hindrance to prevent protein-protein association, they can also have a more significant impact on the protein's conformation.[7][8] In some cases, an optimal PEG length exists beyond which no further improvement in stability is observed.[3]
-
Hydrophobicity: While PEG is generally considered hydrophilic, more hydrophobic variants exist.[9][10] Increased hydrophobicity in the linker can potentially lead to faster clearance or aggregation in the bloodstream if not formulated correctly.[10] Even subtle changes in the polymer structure that increase hydrophobicity can significantly alter its effect on protein folding and aggregation.[9]
Q4: What are the best analytical techniques to detect and quantify protein aggregation after PEGylation?
Several analytical methods can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
Troubleshooting Guides
Issue: I am observing significant precipitation/aggregation during my PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and formulation.
Troubleshooting Workflow:
A troubleshooting workflow for addressing aggregation.
Step 1: Optimize Reaction Conditions
The initial step is to systematically evaluate and optimize the reaction parameters.
-
Protein Concentration: High concentrations increase the likelihood of intermolecular interactions.[1] Test a range of lower concentrations.
-
PEG:Protein Molar Ratio: A high molar excess of PEG can lead to multi-PEGylation and aggregation.[11] Evaluate different molar ratios.
-
pH: The reaction pH can impact protein stability and the reactivity of specific amino acid residues.[1][11][12] Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.
-
Temperature: Lowering the reaction temperature can slow down the reaction rate and may reduce aggregation.[1]
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can be beneficial.[1][13][14][15]
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced adsorption and aggregation.[1][15] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1][16]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to explore different PEGylation approaches.
-
Use Monofunctional PEGs: If you are using a bifunctional linker, switching to a monofunctional PEG will prevent intermolecular cross-linking.[1]
-
Vary PEG Chain Length: The length of the PEG can influence stability.[2][3] Experiment with different molecular weight PEGs.
-
Change Linker Chemistry: The type of chemical bond used for conjugation can affect the stability of the final product.[4][5] Consider alternative reactive groups on your PEG linker.
Experimental Protocols
Protocol: Screening for Optimal PEGylation Conditions to Minimize Aggregation
This protocol outlines a general method for screening various reaction parameters to identify conditions that minimize protein aggregation during PEGylation.
Materials:
-
Protein stock solution of known concentration
-
Activated PEG linker stock solution (e.g., mPEG-NHS, mPEG-aldehyde)
-
A series of reaction buffers with varying pH values (e.g., Phosphate, HEPES, Bicarbonate)
-
Stabilizing excipient stock solutions (e.g., Sucrose, Arginine, Polysorbate 20)
-
Quenching solution (e.g., Tris buffer, glycine)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a Screening Matrix: Design a matrix of small-scale reactions (e.g., 50-100 µL) to test different combinations of parameters. Systematically vary one parameter at a time while keeping others constant.[1]
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[1]
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C and room temperature).[1]
-
-
Set up Reactions:
-
In each tube or well, add the appropriate volume of buffer and protein stock solution.
-
If testing excipients, add the desired final concentration of the stabilizing agent.
-
Initiate the reaction by adding the activated PEG linker stock solution. Mix gently.
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Quench the Reaction: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples for aggregation using appropriate analytical techniques such as SEC, DLS, or non-reducing SDS-PAGE.[1]
Decision Tree for PEG Linker Selection:
A decision tree to guide the selection of an appropriate PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol Based Changes to β-Sheet Protein Conformational and Proteolytic Stability Depend on Conjugation Strategy and Location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis-NH2-C1-PEG3 Conjugates
Welcome to the technical support center for the purification of Bis-NH2-C1-PEG3 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound conjugation reaction mixture?
A1: A typical reaction mixture can be complex. Common impurities include:
-
Unreacted this compound linker: Excess linker is often used to drive the conjugation reaction to completion.
-
Unreacted starting material: The molecule you intended to conjugate to the PEG linker.
-
Reaction byproducts: These can include substances from side reactions or hydrolysis of activated reagents.
-
Multi-PEGylated species: If your molecule has multiple reaction sites, you may have species with varying numbers of PEG chains attached.
-
Side-products from the linker itself: Depending on the reaction conditions, the amine groups on the PEG linker could potentially undergo side reactions.
Q2: Which purification technique is most suitable for my this compound conjugate?
A2: The choice of purification technique depends on the properties of your conjugate, particularly its molecular weight and polarity, as well as the nature of the impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for small molecule conjugates due to its high resolving power based on hydrophobicity.[1][2]
-
Size Exclusion Chromatography (SEC) can be effective if there is a significant size difference between your conjugate and the unreacted starting materials.[2] However, for low molecular weight conjugates, separation from the unreacted PEG linker can be challenging.
-
Ion Exchange Chromatography (IEX) is useful if your conjugate has a different net charge compared to the impurities. The PEG chain can sometimes shield the charges on a molecule, which can be used to an advantage in separation.[2]
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity and can be a useful alternative or complementary step to IEX and SEC.
Q3: How can I monitor the purity of my conjugate during and after purification?
A3: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC or UPLC: This is a primary method for assessing purity by observing the number and area of peaks in your chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the identity of your desired conjugate by its mass-to-charge ratio and to identify impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm that the conjugation has occurred at the desired position.
Q4: I'm observing broad peaks during HPLC purification of my PEGylated conjugate. What could be the cause?
A4: Peak broadening in HPLC of PEGylated molecules is a common issue.[3][4][5] Potential causes include:
-
Secondary interactions: The PEG chain can have secondary interactions with the stationary phase.[3]
-
Slow mass transfer: The flexible PEG chain can lead to slow diffusion and mass transfer kinetics.
-
High injection volume or concentration: Overloading the column can lead to peak distortion.[4][5]
-
Inappropriate mobile phase: The pH or solvent composition may not be optimal for your conjugate.[4][5]
-
Column degradation: The column itself may be aging or have become contaminated.[4]
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Conjugate and Unreacted Starting Material | The hydrophobicity difference is too small for the current conditions. | Optimize the gradient slope; a shallower gradient often improves resolution.[6] Try a different stationary phase (e.g., C8 instead of C18) or a column with a different chemistry.[6] Adjust the mobile phase pH to alter the ionization state and retention of your molecules. |
| Co-elution of Conjugate and Unreacted PEG Linker | The unreacted linker is structurally very similar to the conjugate. | This is a common challenge. A very shallow gradient is essential. Consider using a mobile phase additive like trifluoroacetic acid (TFA) to improve peak shape.[6] If co-elution persists, an orthogonal purification method like SEC or IEX may be necessary. |
| Low Recovery of the Conjugate | The conjugate is precipitating on the column or binding irreversibly. | Ensure the sample is fully dissolved in the mobile phase before injection.[6] Decrease the sample concentration. Modify the mobile phase to improve solubility. For irreversible binding, try a different stationary phase or adjust the mobile phase pH.[6] |
| Peak Tailing | Secondary interactions between the PEG chain and the silica (B1680970) support of the stationary phase. | Add a mobile phase modifier like TFA (0.1%) to reduce silanol (B1196071) interactions. Operate at a slightly elevated temperature (e.g., 40-50 °C) to improve peak shape. |
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Conjugate and Unreacted Linker/Starting Material | The difference in hydrodynamic volume is too small. | Use a longer column or connect multiple columns in series to increase the resolution.[7] Select a column with a smaller particle size for higher efficiency.[7] Ensure the sample injection volume is small (typically 1-2% of the column volume) for optimal resolution.[6] |
| Unexpected Elution Times | Ionic or hydrophobic interactions with the SEC matrix. | Modify the mobile phase by increasing the ionic strength (e.g., add 150 mM NaCl) to minimize ionic interactions. Add a small percentage of an organic solvent (e.g., 5-10% acetonitrile (B52724) or isopropanol) to reduce hydrophobic interactions. |
| Low Recovery | Adsorption of the conjugate to the column matrix. | Use a column with a different base material (e.g., a polymer-based column instead of silica-based).[7] Modify the mobile phase as described above to reduce non-specific interactions. |
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate using RP-HPLC
This protocol is a general starting point for the purification of small molecule conjugates.
Materials:
-
C18 RP-HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
-
Crude reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
System Equilibration: Equilibrate the RP-HPLC column with your starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector.[1]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical starting gradient could be 5% to 95% B over 30-40 minutes. This gradient should be optimized based on the retention times of your components.[1]
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram. The retention time will depend on the polarity of your molecules.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.[8]
-
Pooling and Solvent Removal: Pool the fractions containing the pure product and remove the solvent, for example, by lyophilization.
Protocol 2: Purity Analysis of a this compound Conjugate by Analytical RP-UPLC-MS
This protocol is for assessing the purity and confirming the identity of the purified conjugate.
Materials:
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
UPLC-MS system
-
Purified conjugate sample
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified conjugate in a mixture of Mobile Phase A and B (e.g., 90:10).
-
System Equilibration: Equilibrate the UPLC column with the initial mobile phase conditions.
-
Injection: Inject a small volume (typically 1-5 µL) of the prepared sample.
-
Data Acquisition: Run a suitable gradient (e.g., 5% to 95% B over 10-15 minutes) and acquire both UV and mass spectrometry data.
-
Data Analysis: Integrate the peak areas in the UV chromatogram to calculate the percentage purity. Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrum.[8]
Data Presentation
Table 1: Representative RP-HPLC Purification Parameters for a Small Molecule-PEG Conjugate
| Parameter | Setting | Rationale |
| Column | C18, 5 µm, 10 x 250 mm | C18 provides good retention for many organic molecules. The larger dimensions are suitable for preparative scale. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 10-70% B over 40 min | A shallow gradient is often necessary to resolve the conjugate from starting materials. |
| Flow Rate | 4 mL/min | Appropriate for the column dimensions. |
| Detection | UV at 220 nm and 254 nm | Wavelengths suitable for detecting many organic molecules. |
| Sample Load | 10-50 mg | Dependent on the binding capacity of the column. |
Table 2: Illustrative Purity Analysis of a Purified Conjugate
| Analyte | Retention Time (min) | Area (%) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Identity |
| Impurity 1 | 3.2 | 1.5 | - | - | Unreacted Starting Material |
| Product | 8.5 | 97.8 | 850.5 | 850.4 | Desired Conjugate |
| Impurity 2 | 10.1 | 0.7 | - | - | Unknown Byproduct |
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound conjugates.
Caption: A logical troubleshooting workflow for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing side products in Bis-NH2-C1-PEG3 reactions
This guide provides researchers, scientists, and drug development professionals with technical support for identifying and minimizing side products in reactions involving the homobifunctional linker, Bis-NH2-C1-PEG3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a short, hydrophilic, and homobifunctional linker featuring two primary amine groups separated by a three-unit polyethylene (B3416737) glycol (PEG) chain. Its primary applications are in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugates where it acts as a flexible spacer to connect two molecular entities.[1][2]
Q2: What are the most common side products when using this compound in a coupling reaction with a carboxylic acid?
When coupling this compound with a carboxylic acid, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), several side products can form:
-
N-acylurea: This is a stable and unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate generated during the EDC-mediated activation of the carboxylic acid.[3][4][5]
-
Hydrolyzed Activated Ester: The activated ester (e.g., NHS ester) of the carboxylic acid can hydrolyze in aqueous solutions, regenerating the original carboxylic acid and rendering it unable to react with the amine linker.[][7][8][9][10]
-
Di-acylated PEG Linker ( undesired product): If the stoichiometry is not carefully controlled, both amine groups of the this compound can react with the activated carboxylic acid, leading to the formation of a di-acylated product when a mono-acylated product is desired.
-
Cross-linked Products: In reactions involving larger molecules with multiple carboxylic acid groups, the bifunctional nature of this compound can lead to the formation of cross-linked oligomers or polymers.
Q3: How can I minimize the formation of these side products?
Minimizing side products requires careful control over the reaction conditions:
-
pH: Maintain a pH between 7.2 and 8.5 for the reaction between the NHS-activated carboxylic acid and the amine linker. The activation of the carboxylic acid with EDC and NHS is most efficient at a lower pH (4.5-6.0).[]
-
Stoichiometry: Carefully control the molar ratio of the reactants. To favor mono-acylation, an excess of the this compound linker may be used.
-
Temperature: Perform the coupling reaction at room temperature or 4°C. Lower temperatures can help to reduce the rate of side reactions, including the formation of N-acylurea.[5]
-
Coupling Agents: Use fresh, high-quality coupling reagents. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to suppress the formation of N-acylurea by converting the unstable O-acylisourea intermediate into a more stable NHS ester.[4]
-
Reaction Time: Monitor the reaction progress using techniques like LC-MS to avoid excessively long reaction times which can lead to increased hydrolysis of the activated ester.[11]
Q4: What analytical techniques are recommended for identifying and quantifying side products in my reaction mixture?
A combination of chromatographic and mass spectrometric techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the desired product from unreacted starting materials and side products.[12][13][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous identification of the desired product and side products by providing molecular weight information for each component separated by the LC system.[12][14][15][16]
-
Size-Exclusion Chromatography (SEC): SEC can be useful for separating the PEGylated product from smaller unreacted molecules, especially in the context of protein conjugation.[12][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive coupling reagents (EDC/NHS).2. Hydrolysis of the activated ester.3. Suboptimal pH.4. Presence of primary amines in the buffer (e.g., Tris). | 1. Use fresh, high-quality EDC and NHS.2. Perform the reaction promptly after activating the carboxylic acid. Minimize water content in organic solvents.3. Optimize the pH for both the activation and coupling steps.4. Use non-amine-containing buffers such as PBS, MES, or HEPES. |
| Presence of a major side product with the mass of N-acylurea | Rearrangement of the O-acylisourea intermediate. | Ensure the addition of NHS or Sulfo-NHS to the reaction mixture to form a more stable activated ester.[4] |
| Formation of di-acylated product instead of mono-acylated product | Incorrect stoichiometry. | Use a molar excess of this compound relative to the carboxylic acid. |
| Complex mixture of unidentified products | Product degradation or multiple side reactions. | Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Monitor the reaction closely by LC-MS to identify the optimal reaction time. |
Data Presentation: Impact of Reaction Conditions on Side Product Formation
The following tables summarize the expected trends in side product formation based on varying reaction conditions. The percentages are illustrative and can vary depending on the specific substrates and concentrations used.
Table 1: Effect of pH on Side Product Formation in EDC/NHS Coupling
| pH | Relative Yield of Desired Amide Bond | Relative Amount of NHS-Ester Hydrolysis |
| 6.0 | Low | Low |
| 7.4 | High | Moderate |
| 8.5 | High (initially), may decrease over time | High |
| > 9.0 | Decreasing | Very High |
Note: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[] The half-life of NHS-ester hydrolysis is significantly shorter at higher pH values (e.g., ~10 minutes at pH 8.6 and 4°C).[10]
Table 2: Effect of Stoichiometry on Product Distribution (Carboxylic Acid:this compound)
| Molar Ratio (Acid:PEG) | Expected Major Product | Expected Minor Products |
| 1:1 | Mono-acylated PEG | Di-acylated PEG, Unreacted starting materials |
| 1:2 | Mono-acylated PEG | Unreacted PEG |
| 2:1 | Di-acylated PEG | Mono-acylated PEG |
Table 3: Effect of Coupling Additives on N-Acylurea Formation
| Coupling Reaction | Relative Amount of N-Acylurea |
| EDC only | High |
| EDC with NHS or Sulfo-NHS | Low |
The addition of NHS or Sulfo-NHS significantly suppresses the formation of N-acylurea by trapping the O-acylisourea intermediate.[4]
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1 to 2 equivalents, depending on the desired product) in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated carboxylic acid solution dropwise to the this compound solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative RP-HPLC to isolate the desired product.
-
Visualizations
Caption: Reaction scheme showing the desired pathway and major side reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of linker length in the efficacy and stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical parameter that dictates the efficacy of a PROTAC by influencing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][3]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]
Q3: Beyond length, how does linker composition affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can enhance solubility, while more rigid structures can improve conformational stability.[1][3] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][4] A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[5]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Incorrect Linker Attachment Point | The exit vector from the warhead or E3 ligase ligand may not be optimal for ternary complex formation. Redesign the PROTAC with different attachment points for the linker. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1] Modify the linker to improve properties like solubility and cell permeability. |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
The hook effect, characterized by reduced degradation at high concentrations, can be addressed through linker modification.
| Potential Cause | Troubleshooting/Optimization Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Modify the linker's rigidity or composition to favor a conformation that enhances ternary complex stability.[1] |
Quantitative Data on Linker Length and PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (Dmax %) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | ~60% | >10 |
| PROTAC 2 | 12 | ~80% | ~1 |
| PROTAC 3 | 16 | >90% | ~0.1 |
| PROTAC 4 | 19 | ~70% | ~5 |
| PROTAC 5 | 21 | ~50% | >10 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[6]
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | TBK1 Degradation (Dmax %) | DC50 (nM) |
| PROTAC A | <12 | No degradation | - |
| PROTAC B | 21 | 96% | 3 |
| PROTAC C | 29 | 76% | 292 |
For TBK1 degradation, linkers between 12 and 29 atoms showed submicromolar potency, with a 21-atom linker demonstrating the highest efficacy.[7]
Table 3: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| dBET1 | PEG4 | 78.8 | >90 |
| PROTAC BET Degrader-1 | PEG3 | 4.3 | >90 |
| PROTAC BET Degrader-2 | PEG5 | 9.6 | >90 |
These findings highlight that even subtle changes in PEG linker length can significantly impact the potency of BRD4 degradation.[8][9]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation Analysis
This is the gold-standard method for quantifying the reduction in target protein levels.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][13]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[10][13]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10][13]
-
Detect the signal using an ECL substrate and an imaging system.[12]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein.[14]
Protocol:
-
Reaction Setup:
-
Combine the following components in a reaction buffer on ice: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the protein of interest (POI), and the PROTAC at various concentrations.[14][15]
-
Include control reactions, such as no E1, no E3, and no PROTAC (vehicle control).[14]
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a membrane and probe with an antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[14]
-
TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[8][9]
Protocol:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a suitable TR-FRET donor (e.g., Terbium) and acceptor (e.g., AF488) pair, often via tagged proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies.[9]
-
-
Assay Plate Setup:
-
In a microplate, add the labeled target protein and E3 ligase.
-
Add serial dilutions of the PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
-
Visualizations
Signaling Pathway
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow
Caption: General workflow for PROTAC evaluation and optimization.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
Challenges and solutions for working with diamino-PEG compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with diamino-polyethylene glycol (PEG) compounds. Find solutions to common challenges encountered during experimental procedures, from storage and handling to reaction optimization and product characterization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for diamino-PEG compounds?
A1: Proper storage and handling are crucial to maintain the stability and reactivity of diamino-PEG compounds. These compounds are sensitive to moisture, light, and oxidation.[1][2]
-
Storage Temperature: For long-term storage, it is strongly recommended to store diamino-PEG products in a freezer at -20°C or lower.[2][3]
-
Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] After use, the container should be backfilled with an inert gas.[1]
-
Light Sensitivity: Protect the compound from light by storing it in the dark or using amber vials.[1][2]
-
Moisture: Diamino-PEGs are hygroscopic and absorb moisture from the air quickly.[2] It is important to keep them in dry conditions.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2]
-
Handling: When weighing the compound, do so quickly to minimize exposure to air.[2] Tightly cap the vial immediately after use and consider wrapping the cap with parafilm for an extra seal.[2]
Q2: My diamino-PEG compound appears as a liquid/wax-like solid, is this normal?
A2: Yes, this is normal for low molecular weight linear PEGs. Compounds with a molecular weight of 1,000 Da or less may appear as a wax-like or semi-solid material, while higher molecular weight PEGs are typically a white or off-white powder.[2]
Q3: In which solvents are diamino-PEG compounds soluble?
A3: Diamino-PEG compounds are generally soluble in a variety of solvents. Their solubility is a key property for their use in bioconjugation.[4][5]
-
Aqueous Solutions: Highly soluble in water and aqueous buffers like PBS.[2]
-
Organic Solvents: Soluble in many organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[2][3] They are less soluble in alcohols and toluene, though solubility in the latter can be improved by heating.[2]
-
Insoluble: Generally not soluble in ether.[2]
Solubility of a Diamino-PEG Compound:
| Solvent | Solubility |
| DMF | 33 mg/ml |
| DMSO | 33 mg/ml |
| Ethanol | 33 mg/ml |
| PBS (pH 7.2) | 5 mg/ml |
Data for a specific PEG diamine, solubility may vary based on molecular weight and other factors.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with diamino-PEG compounds.
Issue 1: Low or No Conjugation Yield
Q: I am experiencing low or no yield in my PEGylation reaction. What are the potential causes and solutions?
A: Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended.[6]
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting flowchart for low PEGylation yield.
Possible Causes & Solutions:
-
Degraded Diamino-PEG: Improper storage can lead to degradation. If the compound has been stored incorrectly, its reactivity may be compromised. Always follow the recommended storage conditions.[1][7]
-
Purity of Diamino-PEG: The presence of impurities, such as PEG diol in a monofunctional PEG, can lead to unwanted cross-linked products and lower the yield of the desired conjugate.[8] It is advisable to verify the purity of your PEG reagent using techniques like HPLC or NMR.[9]
-
Inactive Reactant: The molecule you are conjugating to the diamino-PEG may have inactive or inaccessible reactive groups. For instance, in protein PEGylation, the target amino acid residues (like lysine) might be buried within the protein's 3D structure.[6]
-
Suboptimal Reaction Conditions: PEGylation reactions are sensitive to several parameters.[10][11]
-
pH: The pH of the reaction buffer is critical, especially for amine-specific modifications.[11] For reactions with NHS esters, a pH range of 7.2 to 8.5 is common.[12]
-
Temperature: While reactions are often performed at room temperature or 4°C, the optimal temperature can vary.[10][12]
-
Molar Ratio: The molar ratio of diamino-PEG to the reactant molecule should be optimized for each specific application.[10][13]
-
Reaction Time: Reaction times can range from 30 minutes to several hours.[12][13] Insufficient time will result in a low yield.
-
Issue 2: Product Heterogeneity and Purification Challenges
Q: My final product is a heterogeneous mixture, and I'm struggling with purification. What can I do?
A: Product heterogeneity is a common challenge in PEGylation, arising from variations in the number and sites of PEG attachment.[14]
Workflow for Characterization and Purification of PEGylated Products
Caption: General workflow for purification and analysis.
Solutions:
-
Site-Specific PEGylation: To reduce heterogeneity, consider strategies for site-specific PEGylation. This can involve molecular engineering of the target protein to control the number and location of reactive residues.[15]
-
Purification Techniques:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated products based on the number of attached PEG molecules, as each PEG chain can mask surface charges.[10]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, which is significantly increased by PEGylation.[16]
-
Precipitation: PEG can be used to precipitate proteins, and this can be optimized for the purification of monoclonal antibodies and other proteins.[17]
-
Characterization of Product Mixture:
A multi-faceted analytical approach is often necessary to characterize the resulting mixture.[9]
| Analytical Technique | Information Provided |
| HPLC/UPLC | Purity, presence of impurities, retention time.[9] |
| Mass Spectrometry (MS) | Confirms molecular weight and identity of conjugates.[9] |
| NMR Spectroscopy | Provides detailed structural elucidation.[9] |
| FTIR Spectroscopy | Identifies the presence of specific functional groups.[9] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an Amine-Reactive PEG
This protocol provides a general starting point for the PEGylation of a protein using an NHS-ester functionalized PEG. Optimization will be required for each specific protein and PEG reagent.
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Allow the amine-reactive PEG reagent to warm to room temperature before opening the vial.[2]
-
Dissolve the PEG reagent in the same reaction buffer immediately before use.
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[12]
-
-
Purification and Analysis:
-
Purify the PEGylated protein from unreacted PEG and protein using techniques like ion-exchange or size-exclusion chromatography.[10][16]
-
Analyze the reaction mixture and purified fractions by SDS-PAGE, HPLC, and Mass Spectrometry to determine the extent of PEGylation and the purity of the final product.
-
Signaling Pathway Analogy: The PEGylation Process
While not a biological signaling pathway, the logic of the PEGylation process can be visualized in a similar manner, showing the inputs, the reaction, and the resulting outputs.
Caption: Conceptual flow of a typical PEGylation experiment.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 15. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Bis-NH2-C1-PEG3 and Other PROTAC Linkers for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.
This guide provides a comparative analysis of the Bis-NH2-C1-PEG3 linker and other commonly employed PROTAC linkers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of novel protein degraders.
The Role of the Linker in PROTAC Function
The linker is not a mere spacer; it plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The linker's length, rigidity, and composition are critical determinants of the stability and geometry of this complex, which in turn dictates the efficiency of protein ubiquitination and subsequent degradation.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.
Overview of Common PROTAC Linker Types
PROTAC linkers can be broadly categorized into flexible and rigid types.
-
Flexible Linkers: These are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They offer a high degree of conformational flexibility.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers, such as this compound, are widely used to improve the solubility and drug-like properties of PROTACs. The ethylene (B1197577) glycol units impart hydrophilicity.[1]
-
-
Rigid Linkers: These linkers are designed to restrict the conformational flexibility of the PROTAC, which can sometimes lead to more potent and selective degraders.
-
Cycloalkane-Based Linkers: Structures like piperazine (B1678402) or piperidine (B6355638) can enhance rigidity and metabolic stability.[1]
-
Aromatic and Heterocyclic Linkers: Phenyl rings, triazoles, and other aromatic systems provide planarity and rigidity.[1]
-
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies where the linker was systematically varied while keeping the warhead and E3 ligase ligand constant.
Table 1: Comparison of Flexible Linkers - Alkyl vs. PEG
| Target Protein | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | JQ1 | Pomalidomide | Alkyl | 10 | 18 | >95 | HeLa | [2] |
| BRD4 | JQ1 | Pomalidomide | PEG | 3 (PEG1) | 59 | ~80 | HeLa | [2] |
| BRD4 | JQ1 | Pomalidomide | PEG | 6 (PEG2) | 27 | >95 | HeLa | [2] |
| BRD4 | JQ1 | Pomalidomide | PEG | 9 (PEG3) | 8.3 | >95 | HeLa | [2] |
| BTK | Ibrutinib | Pomalidomide | Alkyl | 8 | ~100 | ~90 | MOLM-14 | [3] |
| BTK | Ibrutinib | Pomalidomide | PEG | 4 (PEG1) | ~50 | ~95 | MOLM-14 | [3] |
| BTK | Ibrutinib | Pomalidomide | PEG | 7 (PEG2) | ~25 | >95 | MOLM-14 | [3] |
| BTK | Ibrutinib | Pomalidomide | PEG | 10 (PEG3) | ~10 | >95 | MOLM-14 | [3] |
Table 2: Impact of Linker Length on Degradation Efficiency (PEG Linkers)
| Target Protein | Warhead | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | Estradiol | VHL Ligand | 9-atom | >1000 | <20 | MCF7 | [4] |
| ERα | Estradiol | VHL Ligand | 12-atom | ~500 | ~60 | MCF7 | [4] |
| ERα | Estradiol | VHL Ligand | 16-atom | ~100 | >80 | MCF7 | [4] |
| ERα | Estradiol | VHL Ligand | 19-atom | ~500 | ~50 | MCF7 | [4] |
| ERα | Estradiol | VHL Ligand | 21-atom | >1000 | <20 | MCF7 | [4] |
| TBK1 | GSK8612 | VHL Ligand | 7-atom | Inactive | - | MM.1S | [2] |
| TBK1 | GSK8612 | VHL Ligand | 12-atom | ~500 | ~70 | MM.1S | [2] |
| TBK1 | GSK8612 | VHL Ligand | 21-atom | 3 | 96 | MM.1S | [2] |
| TBK1 | GSK8612 | VHL Ligand | 29-atom | 292 | 76 | MM.1S | [2] |
Table 3: Physicochemical Properties of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | PEG-based, hydrophilic, flexible | Improves aqueous solubility, enhances cell permeability in some cases, synthetically versatile. | May be susceptible to oxidative metabolism.[1] |
| Alkyl Chains | Hydrophobic, flexible | Synthetically simple, generally good metabolic stability. | Can lead to poor aqueous solubility. |
| Rigid Linkers (e.g., Piperazine, Phenyl) | Conformationally restricted | Can improve potency and selectivity, may enhance metabolic stability. | More synthetically challenging, lack of flexibility can hinder ternary complex formation. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes in PROTAC-mediated protein degradation and the general workflow for their evaluation.
Detailed Experimental Protocols
Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.
Ternary Complex Formation Assays
These assays are used to assess the ability of a PROTAC to induce the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on a sensor chip.
-
Inject the target protein alone to assess binary interaction.
-
Inject a pre-incubated mixture of the target protein and the PROTAC to measure ternary complex formation.
-
Analyze the binding kinetics to determine the on-rate, off-rate, and dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the E3 ligase in the sample cell.
-
Titrate the PROTAC into the cell to measure the binary interaction.
-
In a separate experiment, place a pre-formed complex of the E3 ligase and the PROTAC in the sample cell.
-
Titrate the target protein into the cell to measure the thermodynamics of ternary complex formation.
-
-
NanoBRET™ Ternary Complex Assay (Promega):
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ ligand, which serves as the energy acceptor.
-
Treat the cells with the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which increases upon ternary complex formation.
-
Cell Viability Assays
These assays are used to evaluate the cytotoxic effects of PROTACs on cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega):
-
Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescent signal using a plate reader.
-
-
MTT or WST-1 Assay:
-
Plate and treat cells as described above.
-
Add MTT or WST-1 reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. This compound, a PEG-based linker, offers the advantages of improved aqueous solubility and synthetic accessibility. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. As the provided data illustrates, both the composition (PEG vs. alkyl) and the length of the linker can have a dramatic impact on the degradation efficiency of a PROTAC. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linkers, is essential for identifying the optimal candidate for a given therapeutic target. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of PROTAC performance.
References
A Comparative Guide to PEG Linkers in Protein Degradation: Bis-NH2-C1-PEG3 vs. Longer PEG Chains
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of effective bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of these molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3][4][5][6] This guide provides an objective comparison of the short-chain linker, Bis-NH2-C1-PEG3, with longer PEG chain linkers, supported by experimental data from studies on various protein targets.
The linker is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][7][8][9] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an excessively long one can lead to a non-productive complex.[1][8][9]
Performance Comparison of PEG Linkers
While direct comparative studies for this compound are not extensively published, its performance can be inferred from studies on short-chain PEG linkers. This compound is a PEG-based PROTAC linker characterized by a C1 alkyl chain and a three-unit PEG chain.[10][11][12][13][14] The following tables summarize quantitative data from various studies comparing PROTACs with different PEG linker lengths for the degradation of several key protein targets.
Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The data highlights that a longer PEG linker was significantly more potent in degrading this target.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| 12 (short) | ~500 | >90 | VHL | MCF7 |
| 16 (long) | <100 | >90 | VHL | MCF7 |
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data compiled from a study by Cyrus et al.[7]
BRD4 Degradation
Studies on the degradation of the BET bromodomain protein BRD4 have shown that an optimal linker length exists, with potency decreasing for both very short and very long linkers. A linker with 5 PEG units was found to be highly effective.
| Linker | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| 0 PEG units | < 500 | > 90 | CRBN | H661 |
| 1-2 PEG units | > 5000 | < 50 | CRBN | H661 |
| 4-5 PEG units | < 500 | > 90 | CRBN | H661 |
Table 2: Impact of PEG linker length on BRD4 degradation.[15][16] This table illustrates the "hook effect," where suboptimal linker lengths hinder degradation.
TANK-binding kinase 1 (TBK1) Degradation
For TBK1, a clear trend was observed where longer linkers demonstrated significantly better degradation potential. Linkers shorter than 12 atoms showed no apparent activity.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| < 12 | Inactive | - | VHL | - |
| > 12 | Active | - | VHL | - |
Table 3: Effect of linker length on TBK1 degradation, indicating a minimum length requirement for activity.[17]
Signaling Pathways and Experimental Workflows
To understand the context in which these linkers operate, it is crucial to visualize the underlying biological pathways and experimental procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Nordic Biosite [nordicbiosite.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Strategic Advantage of Short-Chain PEGylation: A Comparative Guide to Bis-NH2-C1-PEG3
In the intricate world of bioconjugation and therapeutic development, the choice of a chemical linker is a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile. Among the vast array of available linkers, short-chain polyethylene (B3416737) glycol (PEG) linkers, such as Bis-NH2-C1-PEG3, have emerged as a pivotal tool for researchers. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data, detailed protocols, and visual workflows to inform strategic decisions in drug development and research.
Unpacking the Advantages of this compound
This compound is a short, discrete PEG (dPEG) linker featuring two terminal amine (NH2) groups, providing a defined and homogenous structure. This precise length and composition offer several distinct advantages over traditional polydisperse PEG linkers and other short-chain alternatives.
Key Benefits:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the solubility of conjugated molecules, such as peptides, proteins, and small molecule drugs, mitigating issues with aggregation.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield epitopes on conjugated proteins, thereby reducing their immunogenic potential.
-
Precise and Defined Length: As a discrete PEG linker, this compound has a fixed molecular weight and length, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. This is a significant advantage over traditional, polydisperse PEGs which consist of a mixture of different chain lengths.
-
Versatile Bioconjugation: The terminal amine groups allow for straightforward conjugation to a variety of functional groups, such as carboxylic acids, through amide bond formation, a common and robust bioconjugation strategy.
Comparative Performance Analysis
The selection of a linker is often a balance between achieving the desired spatial orientation and maintaining optimal biological activity. Here, we compare this compound to other common linker classes.
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| This compound (Short dPEG) | Short, hydrophilic, discrete length | Improved solubility, reduced aggregation, precise length, good biocompatibility. | May not provide sufficient spatial separation for all applications. |
| Long-Chain dPEG Linkers | Longer, hydrophilic, discrete length | Greater spatial separation, enhanced solubility and pharmacokinetic benefits. | Can sometimes lead to reduced activity if the distance between conjugated molecules is too large. |
| Alkyl Chains | Hydrophobic, rigid or flexible | Provide defined spacing. | Can decrease solubility and lead to aggregation of the conjugate. |
| Peptide Linkers | Can be designed for specific cleavage | Allows for controlled release of the payload. | Can be susceptible to enzymatic degradation, potentially immunogenic. |
Experimental Data: The Impact of Linker Length in PROTACs
The length and composition of the linker in Proteolysis Targeting Chimeras (PROTACs) are critical for inducing the effective formation of a ternary complex between the target protein and an E3 ligase, leading to target degradation.
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM)¹ | Dmax (%)² |
| Short PEG (e.g., PEG3) | BRD4 | Cereblon | 5 | >95 |
| Longer PEG (e.g., PEG5) | BRD4 | Cereblon | 25 | 80 |
| Alkyl Chain (C5) | BRD4 | Cereblon | 150 | 60 |
¹DC50: Concentration required for 50% degradation of the target protein. A lower value indicates higher potency. ²Dmax: Maximum percentage of target protein degradation.
The data suggests that for the BRD4-Cereblon system, a short PEG linker like a PEG3 derivative results in a more potent PROTAC with a higher maximal level of degradation compared to longer PEG or alkyl linkers. This highlights the importance of optimizing linker length to achieve the correct geometry for efficient ternary complex formation.
Experimental Protocols
General Protocol for Amide Bond Formation using this compound
This protocol outlines the conjugation of a carboxyl-containing molecule (e.g., a protein or small molecule) to this compound.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing molecule in the reaction buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
-
Conjugation: Add this compound to the activated molecule solution. A molar excess of the linker may be required depending on the desired conjugation efficiency. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted linker and coupling reagents.
-
Characterization: Characterize the final conjugate using methods like mass spectrometry (MS) and SDS-PAGE to confirm successful conjugation and purity.
Visualizing Workflows and Mechanisms
PROTAC Mechanism of Action
Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for conjugating a molecule to this compound via amide bond formation.
A Comparative Guide to Analytical Methods for Characterizing Bis-NH2-C1-PEG3 Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Bis-NH2-C1-PEG3 is critical for ensuring the quality, consistency, and efficacy of resulting bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. This guide provides a detailed comparison of key analytical methods for the structural verification, purity assessment, and molecular weight determination of this compound and its derivatives.
Overview of this compound
This compound is a homobifunctional linker containing two primary amine groups separated by a three-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure imparts hydrophilicity and flexibility, making it a valuable component in bioconjugation.[3] Accurate characterization is essential to confirm its identity, purity, and suitability for downstream applications. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of PEG derivatives.[4] Proton (¹H) NMR is particularly powerful for verifying the presence of the PEG backbone and terminal functional groups.
Quantitative Data Summary: ¹H NMR
The following table summarizes the expected chemical shifts for the protons in a this compound derivative. Spectra are typically recorded in deuterated solvents like DMSO-d6, which is particularly effective for resolving hydroxyl and amine protons in PEG compounds.[5][6]
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| a | -O-CH₂ -CH₂-NH₂ | ~3.5 - 3.7 | Triplet |
| b | -O-CH₂-CH₂ -NH₂ | ~2.8 - 3.0 | Triplet |
| c | -O-CH₂ -CH₂-O- | ~3.6 - 3.8 | Singlet (broad) |
| d | -CH₂-NH₂ | ~2.5 - 3.5 (variable) | Singlet (broad) |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Data Processing: Process the resulting Free Induction Decay (FID) with a standard Fourier transform. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). Integrate all relevant peaks to confirm the proton ratios and verify the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of PEG derivatives and separating the main compound from starting materials, by-products, or degradants.[] Reversed-Phase HPLC (RP-HPLC) is commonly used for this purpose.
Quantitative Data Summary: RP-HPLC Purity Analysis
The following table presents typical results from an RP-HPLC analysis for a this compound sample. Detection can be achieved using a Charged Aerosol Detector (CAD), which is effective for compounds like PEG that lack a strong UV chromophore, or an Evaporative Light Scattering Detector (ELSD).[8][9]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | CAD or ELSD |
| Retention Time (Main Peak) | 8.5 min |
| Purity (Area %) | >95% |
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the this compound derivative at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute further as needed to fall within the detector's linear range.
-
Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (CAD or ELSD).
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 minutes.
-
Inject 10 µL of the sample.
-
Run the gradient program as specified in the table above.
-
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound derivative, providing definitive evidence of its identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[10]
Quantitative Data Summary: ESI-MS
| Parameter | Value |
| Molecular Formula | C10H24N2O3 |
| Theoretical Molecular Weight | 220.31 g/mol [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion (m/z) | 221.18 [M+H]⁺ |
| Observed Ion (m/z) | 243.16 [M+Na]⁺ |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or a water/acetonitrile mixture.
-
Instrumentation: Use a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to an ESI source.[12]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization and minimize fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. Compare the observed masses with the theoretical values.
Workflow and Visualizations
A systematic workflow ensures a comprehensive characterization of this compound derivatives. The following diagram illustrates a typical analytical workflow, integrating the techniques discussed.
Caption: Workflow for the characterization of this compound derivatives.
This logical flow ensures that orthogonal analytical techniques are used to build a complete profile of the molecule, confirming its identity, purity, and structure before its use in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. This compound | CAS:4246-51-9 | Biopharma PEG [biochempeg.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
Navigating the Complex Landscape of Peptide Modification: A Comparative Guide to Mass Spectrometry Analysis of Bis-NH2-C1-PEG3 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate work of peptide modification, the choice of crosslinking agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified with Bis-NH2-C1-PEG3, a flexible, hydrophilic, amine-terminated PEG linker, against a common non-PEGylated alternative, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). By delving into experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications, from structural proteomics to the development of targeted therapeutics.
The modification of peptides with crosslinking agents is a cornerstone of modern proteomics and drug discovery. These reagents allow for the stabilization of protein-protein interactions, the elucidation of protein conformations, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The subsequent analysis of these modified peptides by mass spectrometry provides invaluable insights into their structure and function.
This compound, with its flexible polyethylene (B3416737) glycol (PEG) spacer and terminal primary amine groups, offers distinct advantages in terms of solubility and its ability to capture protein dynamics. However, its performance must be weighed against established, non-PEGylated crosslinkers like BS3. This guide presents a comparative analysis to illuminate the strengths and weaknesses of each approach.
Performance Comparison: this compound vs. BS3
The selection of a crosslinking agent significantly impacts the outcome of mass spectrometry analysis. The inherent properties of the linker, such as its length, flexibility, and hydrophilicity, influence crosslinking efficiency, the complexity of the resulting mass spectra, and the ability to identify crosslinked peptides.
A key advantage of PEGylated crosslinkers like this compound is their enhanced hydrophilicity. This property can improve the solubility of crosslinked peptides, potentially leading to a higher number of identified crosslinks, especially in complex biological samples.[1] In contrast, the more hydrophobic nature of traditional crosslinkers like BS3 may result in lower yields for certain protein systems.[1]
Furthermore, the flexibility of the PEG chain in this compound can be advantageous for capturing dynamic protein conformations and interactions that might be missed with a more rigid linker like BS3.[1] Studies comparing PEGylated and non-PEGylated crosslinkers have shown that the PEG-based reagents can capture more inter-domain and long-range interactions, providing a more comprehensive picture of protein structure and dynamics.[1]
| Feature | This compound | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Primary Amine (-NH2) | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Carboxylic acids (Glu, Asp) via EDC/NHS | Primary amines (Lys, N-terminus) |
| Spacer Arm Length | ~15.9 Å | 11.4 Å |
| Solubility | High (Hydrophilic PEG spacer) | Moderate (Water-soluble due to sulfo-groups) |
| Flexibility | High | Moderate |
| MS Cleavable | No | No |
| Key Advantage | Enhanced solubility and flexibility, good for dynamic systems | Well-established, high reactivity with primary amines |
Experimental Methodologies
The successful mass spectrometry analysis of peptides modified with either this compound or BS3 hinges on optimized experimental protocols. The following sections detail the key steps for peptide modification and subsequent LC-MS/MS analysis.
Peptide Modification with this compound
The primary amine groups of this compound require activation of carboxyl groups on the target peptide for crosslinking. This is typically achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).
Protocol:
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 100 mM MES buffer, pH 6.0.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution. Incubate for 15 minutes at room temperature.
-
Crosslinking Reaction: Add a 50-fold molar excess of this compound to the activated peptide solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 5 minutes.
-
Sample Cleanup: Remove excess crosslinker and reagents using a suitable method, such as dialysis, size-exclusion chromatography, or C18 solid-phase extraction.
Peptide Modification with BS3
BS3 contains two NHS esters that react directly with primary amines on the peptide, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group.
Protocol:
-
Peptide Preparation: Dissolve the peptide in a non-amine-containing buffer with a pH of 7-9, such as 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5.
-
Crosslinking Reaction: Prepare a fresh stock solution of BS3 in the reaction buffer. Add a 20 to 50-fold molar excess of BS3 to the peptide solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Sample Cleanup: Remove excess crosslinker and byproducts using a suitable method as described for this compound.
LC-MS/MS Analysis of Modified Peptides
Workflow:
Caption: Workflow for Mass Spectrometry Analysis of Crosslinked Peptides.
Protocol:
-
Enzymatic Digestion: The crosslinked peptide sample is subjected to enzymatic digestion, typically with trypsin, to generate a mixture of linear and crosslinked peptides.
-
LC Separation: The peptide mixture is separated using reversed-phase liquid chromatography (LC) with a suitable gradient.
-
Mass Spectrometry: The eluting peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: A full scan is acquired to detect the precursor ions of all peptides.
-
MS/MS Scan: Precursor ions are selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., pLink, MaxQuant with crosslinking capabilities) to identify the crosslinked peptides.
Visualizing the Crosslinking Reaction
The chemical reactions underlying peptide modification with this compound and BS3 are distinct, targeting different amino acid residues.
Caption: Chemical Reactions for Peptide Crosslinking.
Conclusion
The choice between this compound and a conventional crosslinker like BS3 is highly dependent on the specific research question and the nature of the biological system under investigation. For studies focusing on protein dynamics, membrane proteins, or systems where solubility is a concern, the hydrophilic and flexible nature of this compound offers significant advantages.[1] Conversely, for well-characterized, soluble protein complexes, the established protocols and extensive literature supporting BS3 may provide a more straightforward path to obtaining structural insights.
This guide provides a framework for understanding the key considerations in the mass spectrometry analysis of peptides modified with this compound and its alternatives. By carefully considering the properties of the crosslinking agent and optimizing experimental protocols, researchers can unlock a wealth of information about the structure, function, and interactions of peptides and proteins. As the field of proteomics continues to evolve, the development and application of novel crosslinking reagents like this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems.
References
A Researcher's Guide to Interpreting NMR Spectra of Bis-NH2-C1-PEG3 and Its Hydroxyl Counterpart
For researchers in drug development and related scientific fields, precise characterization of molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Bis-NH2-C1-PEG3, a bifunctional linker molecule, and its hydroxyl-terminated analogue, Bis-OH-C1-PEG3 (Triethylene Glycol). Understanding the subtle yet significant differences in their NMR spectra is crucial for confirming the identity and purity of these compounds in synthesis and application.
Structural Comparison
This compound and Bis-OH-C1-PEG3 share the same core polyethylene (B3416737) glycol (PEG) backbone but differ in their terminal functional groups. This structural difference is the primary determinant of the variations observed in their respective NMR spectra.
-
This compound: Features primary amine (-NH2) groups at both ends of the PEG chain.
-
Bis-OH-C1-PEG3 (Triethylene Glycol): Possesses hydroxyl (-OH) groups at both termini.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the protons in this compound and Bis-OH-C1-PEG3. These predictions are based on typical chemical shift values for similar structural motifs.
| Assignment (this compound) | Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment (Bis-OH-C1-PEG3) | Proton | Predicted δ (ppm) | Multiplicity | Integration |
| a | H₂N-CH ₂- | ~ 2.8 - 3.0 | Triplet | 4H | a' | HO-CH ₂- | ~ 3.7 | Triplet | 4H |
| b | -CH ₂-CH₂-NH₂ | ~ 3.5 - 3.6 | Triplet | 4H | b' | -CH ₂-CH₂-OH | ~ 3.6 | Triplet | 4H |
| c | -O-CH ₂-CH ₂-O- | ~ 3.6 - 3.7 | Singlet | 8H | c' | -O-CH ₂-CH ₂-O- | ~ 3.65 | Singlet | 4H |
| d | -NH ₂ | Variable | Broad Singlet | 4H | d' | -OH | Variable | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The table below outlines the predicted ¹³C NMR chemical shifts for the carbon atoms in both molecules.
| Assignment (this compound) | Carbon | Predicted δ (ppm) | Assignment (Bis-OH-C1-PEG3) | Carbon | Predicted δ (ppm) |
| 1 | H₂N-C H₂- | ~ 40 - 42 | 1' | HO-C H₂- | ~ 61 - 63 |
| 2 | -C H₂-CH₂-NH₂ | ~ 70 - 72 | 2' | -C H₂-CH₂-OH | ~ 72 - 74 |
| 3 | -O-C H₂-C H₂-O- | ~ 70 - 71 | 3' | -O-C H₂-C H₂-O- | ~ 70 - 71 |
Key Spectral Differences and Interpretation
The primary distinctions in the NMR spectra of this compound and Bis-OH-C1-PEG3 arise from the differing electronic environments created by the amine and hydroxyl end groups.
-
¹H NMR: The most significant difference is observed in the chemical shift of the protons on the carbons directly attached to the heteroatom (protons 'a' and 'a''). The protons adjacent to the nitrogen in the diamine (a) are expected to be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons adjacent to the oxygen in the diol (a'). The broad, exchangeable amine and hydroxyl proton signals ('d' and 'd'') will be present, but their chemical shifts are highly dependent on solvent, concentration, and temperature.
-
¹³C NMR: A notable difference is seen in the chemical shift of the carbon atoms directly bonded to the terminal heteroatom (carbons '1' and '1''). The carbon attached to the nitrogen in the diamine (1) is significantly more shielded and will resonate at a lower chemical shift (upfield) compared to the carbon attached to the more electronegative oxygen in the diol (1').
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of these PEG derivatives is outlined below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -OH protons.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
3. NMR Instrument Parameters (¹³C NMR):
- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Spectral Width: 0-150 ppm.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the ¹H NMR spectrum.
Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of NMR spectra for functionalized PEG compounds.
Caption: A logical workflow for NMR spectral interpretation.
This guide provides a foundational understanding for interpreting and comparing the NMR spectra of this compound and its diol analogue. By carefully analyzing the key differences in chemical shifts, researchers can confidently identify their synthesized or acquired compounds, ensuring the integrity of their subsequent experiments.
Efficacy Comparison of PROTACs Synthesized with Different Linkers: A Researcher's Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The linker is far more than a simple tether; it is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and ultimately, the potency of the degrader.[3][4]
This guide provides an objective comparison of PROTACs synthesized with different linker architectures, supported by experimental data. Key performance metrics such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) are used to evaluate efficacy.[3][5]
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker—its length, composition, and rigidity—must be empirically optimized for each specific target and E3 ligase pair.[6] The following tables summarize quantitative data from various studies, illustrating how different linker types impact PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3][7]
Table 1: Flexible Linkers - Alkyl vs. Polyethylene Glycol (PEG)
Flexible linkers, primarily composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility and conformational adaptability.[1][8]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | 10 - 100 | >90 | [7][9] |
| Alkyl | Alkyl Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | [7][10] |
| PEG | 12-atom (PEG3) | Estrogen Receptor α (ERα) | VHL | ~1000 | <50 | [11] |
| PEG | 16-atom (PEG4) | Estrogen Receptor α (ERα) | VHL | ~25 | >95 | [11] |
| PEG | 21-atom (PEG6) | TANK-binding kinase 1 (TBK1) | VHL | 3 | 96 | [6] |
| PEG/Alkyl | Mixed PEG/Alkyl | Cyclin-dependent kinase 9 (CDK9) | CRBN | ~10 | >90 | [11] |
As demonstrated with ERα-targeting PROTACs, a clear "sweet spot" for linker length often exists, where linkers that are too short or too long result in diminished efficacy.[9][11]
Table 2: Rigid and Clickable Linkers
Rigid linkers, which incorporate structures like cycloalkanes or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[3][12] "Clickable" linkers, often containing triazole moieties, streamline the synthesis of PROTAC libraries for rapid optimization.[6][]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Rigid | Piperidine/Piperazine-based | BET Bromodomains | CRBN | <1 | >95 | [6] |
| Rigid | Cycloalkane-based | Various | Various | Potency can be enhanced | High | [12] |
| Clickable | Triazole-based | Cyclin-dependent kinase 9 (CDK9) | CRBN | <5 | >90 | [2] |
| Clickable | Alkyne-Azide Cycloaddition | PARP1 | VHL, CRBN | Potent degradation | High | [6] |
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule brings the target protein and an E3 ubiquitin ligase into proximity, facilitating the ubiquitination of the target, which is then recognized and degraded by the proteasome.[1]
Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow for DC50 and Dmax Determination
This workflow outlines the key steps to quantify PROTAC efficacy in a cellular context using Western Blot analysis.[14]
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Ternary Complex Formation Analysis Workflow
Biophysical assays are crucial for understanding the interactions that govern PROTAC efficiency. This diagram shows a typical workflow for a Surface Plasmon Resonance (SPR) experiment to measure ternary complex formation and cooperativity.[15][]
Caption: Workflow for evaluating ternary complex formation using SPR.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol describes the quantification of target protein degradation in response to PROTAC treatment.[14][17]
Materials:
-
Target-expressing cell line
-
Complete growth medium
-
PROTAC of interest (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system and analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and add loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Repeat the blotting process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
-
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol provides a method to measure the kinetics and affinity of PROTAC-induced ternary complex formation.[15][]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant E3 ligase (e.g., VHL complex)
-
Purified recombinant target protein (POI)
-
PROTAC of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry. Create a reference channel that is activated and blocked without protein immobilization.
-
Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase and reference channels to determine the binding affinity and kinetics of the PROTAC for the E3 ligase.
-
Binary Interaction Analysis (POI to E3): In a separate experiment, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal or no direct interaction in the absence of the PROTAC.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting binding response will reflect the formation of the ternary complex.
-
Alternatively, pre-mix a fixed concentration of the PROTAC with varying concentrations of the POI and inject over the E3 surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.
-
Cooperativity (α) can be calculated by comparing the affinity of the POI for the PROTAC-E3 binary complex with its affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[15]
-
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance.[3] While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been instrumental in the field, the development of rigid, conformationally constrained linkers is enhancing potency and improving pharmacokinetic profiles.[3][6] The advent of click chemistry has further streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[] The rational selection and optimization of the linker, guided by comparative experimental data from robust cellular and biophysical assays, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. promega.com [promega.com]
A Comparative Guide to the In-Vitro and In-Vivo Stability of Bis-NH2-C1-PEG3 Based PROTACs
For researchers, scientists, and drug development professionals in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the rational design of the linker component is paramount to achieving therapeutic success. The linker, a seemingly simple tether between the target protein and E3 ligase ligands, profoundly influences a PROTAC's physicochemical properties, stability, and overall efficacy.[1][2] This guide provides an objective comparison of the in-vitro and in-vivo stability of PROTACs featuring the flexible Bis-NH2-C1-PEG3 linker against common alternatives, supported by experimental data and detailed protocols.
PEG-based linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex.[1][3] However, this flexibility can also introduce metabolic liabilities. Understanding the stability profile of different linker archetypes is crucial for optimizing PROTAC performance.
Comparative Stability Analysis: Linker Performance
The stability of a PROTAC is a critical determinant of its pharmacokinetic profile and in-vivo efficacy. Key parameters for assessment include metabolic stability in human liver microsomes (HLM), which indicates susceptibility to phase I metabolism, and permeability, often evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).
While direct head-to-head comparative data for a single PROTAC scaffold with varied linkers including this compound is not always publicly available, the following tables summarize general trends observed across different studies. This data is intended to be illustrative of the expected performance of different linker classes.
Table 1: Illustrative In-Vitro Metabolic Stability of PROTACs with Different Linker Types
| Linker Type | Representative Linker Structure | Matrix | Half-life (t½) in min | Intrinsic Clearance (CLint) (µL/min/mg) | General Trend |
| Flexible PEG | This compound | Human Liver Microsomes | 15 - 45 | 46 - 139 | Moderate to low stability. Ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] |
| Flexible Alkyl | C8 Alkyl Chain | Human Liver Microsomes | 30 - 60 | 23 - 69 | Generally more metabolically stable than PEG linkers of similar length due to the absence of ether oxygens.[5] |
| Rigid Piperazine (B1678402) | Piperazine-containing linker | Human Liver Microsomes | > 90 | < 15 | High stability. The rigid cyclic structure can shield the molecule from metabolic enzymes.[4] |
| Rigid Triazole | Triazole-containing linker | Human Liver Microsomes | > 120 | < 10 | Very high stability. The triazole moiety is metabolically robust and can reduce oxidative degradation.[1] |
Table 2: Illustrative Permeability of PROTACs with Different Linker Types
| Linker Type | Representative Linker Structure | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | General Trend |
| Flexible PEG | This compound | PAMPA | 1 - 5 | Low to moderate permeability. The hydrophilic nature of PEG can hinder passive diffusion across lipid membranes.[4] |
| Flexible Alkyl | C8 Alkyl Chain | PAMPA | 5 - 15 | Moderate to high permeability. Increased lipophilicity generally improves membrane permeability. |
| Rigid Piperazine | Piperazine-containing linker | PAMPA | 2 - 8 | Moderate permeability. The polar nature of the piperazine ring can influence permeability. |
| Rigid Triazole | Triazole-containing linker | PAMPA | 3 - 10 | Moderate permeability. The overall physicochemical properties of the PROTAC will influence permeability. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability and permeability of PROTACs.
Protocol 1: In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[6]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[7][8][9]
Materials:
-
Test PROTAC compound
-
PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
-
Compound Preparation:
-
Prepare a solution of the test PROTAC in PBS with a low percentage of DMSO (e.g., 1-5%).
-
-
Assay Setup:
-
Add the PROTAC solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
[C]a = concentration in acceptor well
-
[C]eq = equilibrium concentration
-
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the PROTAC mechanism of action and a typical experimental workflow for stability assessment.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
The Pivotal Role of PEGylation in Protein Degradation: A Comparative Guide to PROTACs Utilizing PEG3 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key component influencing a PROTAC's efficacy is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of successful protein degraders that employ polyethylene (B3416737) glycol (PEG) linkers, with a focus on the commonly utilized three-unit PEG (PEG3) motif, exemplified by building blocks like Bis-NH2-C1-PEG3.
While direct case studies for PROTACs using the precise this compound linker are not extensively detailed in peer-reviewed literature, the broader class of diamino-PEG3 linkers is instrumental in the development of potent protein degraders. PEG linkers, in general, are favored for their ability to enhance solubility and permeability of the PROTAC molecule.[1][2] The length of the PEG chain is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately impacting degradation efficiency.[3][4]
This guide will explore case studies of successful protein degraders targeting key oncology proteins, Bromodomain-containing protein 4 (BRD4) and Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), highlighting the influence of PEG linker length on their performance.
Comparative Performance of PEGylated PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs with different PEG linker lengths, demonstrating the optimization process often required in PROTAC design.
BRD4-Targeting PROTACs
BRD4 is a well-established therapeutic target in various cancers. Small molecule inhibitors of BRD4 have shown clinical potential, and PROTACs offer an alternative therapeutic modality by inducing its degradation.[5] The table below compares BRD4 degraders with varying linker compositions.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | OTX015 | Pomalidomide | Extended PEG linker | <1 | >95 | Burkitt's Lymphoma (BL) | [2][5] |
| dBET1 | JQ1 | Thalidomide | PEG-based linker | ~4 | >90 | Human leukemia (MV4-11) | [4] |
| PROTAC 1 | OTX015 | Pomalidomide | Optimized PEG linker | <1 | Not specified | Burkitt's Lymphoma (BL) | [5] |
| PROTAC 17 | JQ1 | VHL ligand | Not specified | ~1000 (for >90% degradation) | >90 | HeLa | [5] |
Note: The exact structure of the PEG linkers in some published studies is not always specified as "this compound" but they represent the class of PEG-containing linkers.
BCR-ABL-Targeting PROTACs
The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors are effective, resistance can emerge. PROTACs that degrade BCR-ABL offer a promising strategy to overcome resistance.[6][7]
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker Composition | IC50 (nM, proliferation) | BCR-ABL Reduction | Cell Line | Reference |
| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end rule) | 1 PEG unit | 0.3595 | Most efficient | K562 | [6] |
| Arg-PEGn-Dasa series | Dasatinib | Arginine (N-end rule) | Varied PEG units | 0.3595 - 0.5304 | Apparent downregulation at 1 nM | K562 | [6] |
| GMB-475 | GNF-5 | VHL ligand | Not specified | Not specified | Rapid degradation | K562 | [8] |
Note: The data for BCR-ABL degraders often highlights anti-proliferative activity (IC50) alongside protein reduction.
Visualizing the Mechanism and Workflow
To better understand the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent advance of PROTACs targeting BCR-ABL for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bis-NH2-C1-PEG3 and Non-PEGylated Linkers in Drug Development
In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. The choice between a PEGylated linker, such as Bis-NH2-C1-PEG3, and a traditional non-PEGylated linker can significantly impact a drug candidate's success. This guide provides an objective comparison, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.
This compound is a discrete, hydrophilic linker composed of a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by amino groups.[1][2][3] This structure imparts specific physicochemical properties that stand in contrast to traditional non-PEGylated linkers, which are often more hydrophobic in nature.
Core Principles of PEGylation
The introduction of a PEG chain, a process known as PEGylation, is a widely adopted strategy to enhance the pharmaceutical properties of molecules.[4] Key advantages conferred by PEG linkers include:
-
Improved Hydrophilicity and Solubility : Hydrophobic payloads can lead to aggregation and rapid clearance of drug conjugates.[5][6] Hydrophilic PEG linkers can mask this hydrophobicity, improving the solubility and stability of the entire construct.[7][8]
-
Enhanced Pharmacokinetics (PK) : PEG chains form a "hydration shell" around the molecule, increasing its hydrodynamic radius. This shield reduces renal clearance and protects against proteolytic degradation, thereby extending the circulation half-life.[4][7]
-
Reduced Immunogenicity : By shielding potential epitopes on the drug or antibody, PEGylation can lower the risk of an immune response, a significant concern for complex biologics.[7][9]
-
Increased Drug Loading : The enhanced solubility provided by PEG linkers allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially leading to a more potent therapeutic.
The following diagram illustrates the fundamental structural difference between an ADC utilizing a non-PEGylated linker versus one with a discrete PEG linker.
Quantitative Performance Comparison
Experimental data consistently demonstrates the profound impact of PEGylation on the performance of drug conjugates. A study comparing a non-PEGylated affibody-drug conjugate (ZHER2-SMCC-MMAE) with its counterparts featuring 4kDA and 10kDA PEG linkers provides a clear quantitative illustration of these effects.[10][11]
Table 1: Pharmacokinetic & Cytotoxicity Profile
| Parameter | Non-PEGylated Linker (ZHER2-SMCC-MMAE) | PEGylated Linker (ZHER2-PEG10K-MMAE) | Fold Change | Reference |
| Circulation Half-Life | ~0.5 hours | ~5.6 hours | 11.2x Increase | [10],[11] |
| In Vitro Cytotoxicity (IC50) | ~0.9 nM | ~19.8 nM | 22x Reduction | [10],[11] |
| Off-Target Toxicity | High | Reduced by >4 times | >4x Reduction | [10],[11] |
While the insertion of a long PEG chain reduced immediate in vitro cytotoxicity, the dramatically extended half-life led to superior overall tumor-killing ability in animal models.[10] This highlights the critical trade-off between direct potency and systemic exposure that researchers must navigate. The use of shorter, discrete PEG linkers like this compound aims to strike a balance, providing hydrophilicity without excessively shielding the payload.
The logical relationship between linker properties and therapeutic outcomes is visualized below.
Experimental Protocols
Accurate assessment of a linker's performance relies on robust and standardized experimental protocols. Below are methodologies for two key assays used to evaluate linker stability and pharmacokinetics.
Plasma Stability Assay
This assay is crucial for predicting premature payload release, which can lead to off-target toxicity.[12] It measures the change in the drug-to-antibody ratio (DAR) over time when the ADC is incubated in plasma.
Methodology:
-
Preparation : An ADC is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1.0-1.5 mg/mL at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the conjugate.[12]
-
Time Points : Aliquots are collected at multiple time points, typically over a seven-day period (e.g., Day 0, 1, 3, 5, 7).[12]
-
Sample Processing : The ADC is isolated from the plasma using immunoaffinity capture, such as with Protein A/G magnetic beads.[12]
-
Analysis : The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A stable ADC will exhibit minimal change in its DAR profile over time.[12] The supernatant can also be analyzed to quantify the released payload.
The following diagram outlines the workflow for this assay.
In Vivo Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC in a living system.[] The two most common bioanalytical methods are ELISA and LC-MS/MS.[14][15]
Methodology: ELISA for Intact ADC Quantification
-
Animal Dosing & Sample Collection : The ADC is administered to an animal model (e.g., mouse, rat), typically via intravenous injection. Blood samples are collected at predetermined time points.[14]
-
Plate Coating : A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[14]
-
Sample Incubation : Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.[14]
-
Detection : An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.[14]
-
Signal Generation : A chromogenic or fluorogenic substrate is added, and the resulting signal, which is proportional to the concentration of intact ADC, is measured.[14]
Methodology: LC-MS/MS for Free Payload Quantification
-
Sample Collection : As described in the ELISA protocol.[14]
-
Sample Preparation : An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the intact ADC.[14][16]
-
Supernatant Collection : Following centrifugation, the supernatant, which contains the small-molecule free payload, is collected.[14]
-
LC Separation : The supernatant is injected into an LC system to separate the free payload from other small molecules.[14]
-
MS/MS Detection : The eluent is introduced into a mass spectrometer for highly specific and sensitive quantification of the prematurely released payload.[14][16]
Conclusion
The choice between a PEGylated linker like this compound and a non-PEGylated linker is not trivial and has far-reaching consequences for a drug's therapeutic potential. Non-PEGylated linkers, particularly those that are hydrophobic, can lead to conjugates with poor solubility, a propensity for aggregation, and rapid clearance from circulation.[8]
In contrast, the incorporation of a discrete, hydrophilic PEG linker can significantly improve a drug conjugate's profile by enhancing solubility, extending its circulation half-life, and allowing for higher, more effective drug loading.[7][8] While PEGylation can sometimes slightly reduce in vitro potency, this is often more than compensated for by improved in vivo exposure, leading to a superior therapeutic index.[10][11] The strategic use of short, monodisperse PEG linkers offers a refined approach to harness these benefits, optimizing the delicate balance between stability, potency, and safety in next-generation targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:4246-51-9 | Biopharma PEG [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. labinsights.nl [labinsights.nl]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bis-NH2-C1-PEG3: A Guide for Laboratory Professionals
Researchers and drug development professionals handle a wide array of chemical compounds daily. Understanding the proper disposal procedures for each is critical to ensure laboratory safety and environmental protection. This guide provides detailed information on the safe and compliant disposal of Bis-NH2-C1-PEG3, a bifunctional linker commonly used in bioconjugation and drug delivery research.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance for transport.[1] However, it may be an irritant, and thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Therefore, proper handling and disposal are essential to mitigate any potential risks.
Quantitative Data Summary
For quick reference, the table below summarizes the key information regarding the disposal of this compound.
| Parameter | Information | Source |
| Hazard Classification | Non-hazardous for transport | [1] |
| Primary Hazards | May be an irritant; thermal decomposition produces toxic fumes | [1] |
| Biodegradability | Polyethylene (B3416737) glycol (PEG) is readily biodegradable | [2] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations | [1] |
| Wastewater Release | Avoid releasing into wastewater systems | [2] |
Experimental Disposal Protocol
The primary goal for the disposal of this compound is to manage the waste stream in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Waste Characterization
Before disposal, it is crucial to determine if the this compound waste is contaminated with any hazardous substances. While pure polyethylene glycol is not considered hazardous waste, its use in experimental settings can lead to contamination with other chemicals that may alter its disposal requirements.[2][3][4]
Step 2: Waste Segregation and Collection
-
Uncontaminated Waste: If the this compound is unused or uncontaminated, it should be collected in a designated, well-labeled, and sealed container.
-
Contaminated Waste: If the this compound is mixed with other solvents, reagents, or potentially hazardous materials, it must be treated as hazardous waste. Collect this waste in a separate, clearly labeled hazardous waste container that details all of its components.
Step 3: Final Disposal
-
Small Quantities (Uncontaminated): For very small, uncontaminated quantities, consult your institution's environmental, health, and safety (EHS) office for guidance. While PEG is biodegradable, direct disposal down the drain is generally discouraged to avoid impacting wastewater treatment processes.[2]
-
Large Quantities or Contaminated Waste: All contaminated waste and larger quantities of uncontaminated waste must be disposed of through a licensed chemical waste disposal contractor.[2][5] Your institution's EHS department will coordinate the pickup and disposal of this waste. Ensure that all containers are properly labeled and sealed before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and disposal guidelines as the final authority.
References
Personal protective equipment for handling Bis-NH2-C1-PEG3
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure personnel safety when handling Bis-NH2-C1-PEG3. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[1][2] |
| Skin Protection | A standard laboratory coat should be worn.[1][2] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1][3][4] Wear closed-toe shoes and long pants.[1] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation : Before starting any experiment, assemble all necessary equipment and reagents. Ensure a chemical spill kit appropriate for amines is readily accessible.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.[1][2]
-
Handling and Dispensing :
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[5] Never mix this waste with other waste streams.
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Disposal : Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5][6] Do not pour this compound waste down the drain or dispose of it with regular trash.[6][7]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
